molecular formula C12H9Br2N B2592992 Bis(2-bromophenyl)amine CAS No. 67242-17-5

Bis(2-bromophenyl)amine

Cat. No.: B2592992
CAS No.: 67242-17-5
M. Wt: 327.019
InChI Key: BJPIBICIVXDVHC-UHFFFAOYSA-N
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Description

Bis(2-bromophenyl)amine is a useful research compound. Its molecular formula is C12H9Br2N and its molecular weight is 327.019. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(2-bromophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPIBICIVXDVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Elucidation and Synthesis of C₁₂H₉Br₂N (Bis(4-bromophenyl)amine)

[1]

Executive Summary

The molecular formula C₁₂H₉Br₂N refers to a class of brominated diarylamines.[1] While multiple regiochemical isomers exist, the commercially and scientifically dominant congener is 4,4'-dibromodiphenylamine (also known as bis(4-bromophenyl)amine ). This molecule serves as a critical intermediate in the synthesis of triarylamines for Organic Light Emitting Diodes (OLEDs) and hole-transport materials (HTMs).[1]

This guide provides a definitive breakdown of the IUPAC nomenclature rules governing this structure, a robust synthetic protocol for its production via electrophilic aromatic substitution, and the spectroscopic validation required to ensure isomeric purity.[1]

Part 1: Structural Elucidation & Nomenclature[1]

The Isomerism Challenge

The formula C₁₂H₉Br₂N implies a diphenylamine scaffold (C₁₂H₁₁N) where two hydrogen atoms have been replaced by bromine.[1] Without specific structural context, this formula could refer to:

  • 2,2'-dibromodiphenylamine (Sterically hindered, rare)

  • 2,4-dibromodiphenylamine (Asymmetric)

  • 4,4'-dibromodiphenylamine (Symmetric, industrially relevant)

For the purpose of this guide, we focus on the 4,4'-isomer , as it is the standard precursor for Buchwald-Hartwig aminations in material science.

Deriving the IUPAC Name

According to the IUPAC Blue Book (P-62.2.2.1) , secondary amines can be named using either substitutive nomenclature (based on a parent hydride) or functional class nomenclature.[1]

Method A: Substitutive Nomenclature (Preferred IUPAC Name - PIN)

  • Select the Parent Structure: The parent is aniline (benzenamine).[1]

  • Identify Substituents:

    • The nitrogen atom bears a phenyl group.[1][2]

    • Both the parent aniline ring and the substituent phenyl ring bear bromine atoms.[1]

  • Numbering: The carbon attached to nitrogen is C1.[1][3] The bromine is at the para position (C4).[1]

  • Assembly:

    • Parent: 4-bromoaniline[1]

    • N-Substituent: (4-bromophenyl)[1][4][5][6][7][8][9][10]

    • Full Name: 4-bromo-N-(4-bromophenyl)aniline

Method B: Functional Class Nomenclature

  • Symmetry: Since both groups attached to the nitrogen are identical (4-bromophenyl), the prefix "bis" is used.[1]

  • Assembly: Bis(4-bromophenyl)amine.

Figure 1: Nomenclature Decision Logic

NomenclatureFormulaC12H9Br2NScaffoldDiarylamine CoreFormula->ScaffoldIsomer4,4'-Substitution(Para-Para)Scaffold->IsomerRegiochemistryMethodASystematic (PIN)Parent: AnilineIsomer->MethodAMethodBFunctional ClassSymmetricalIsomer->MethodBFinalA4-bromo-N-(4-bromophenyl)anilineMethodA->FinalAFinalBBis(4-bromophenyl)amineMethodB->FinalB

Caption: Logical derivation of the IUPAC name based on substitutive vs. functional class rules.

Part 2: Synthetic Protocol (Regioselective Bromination)[1]

The Mechanistic Strategy

To synthesize 4,4'-dibromodiphenylamine, we utilize Electrophilic Aromatic Substitution (EAS) . The amino group (-NH-) is a strong activating group and an ortho, para-director. However, steric hindrance at the ortho positions, combined with the bulky nature of the brominating agent, heavily favors the para positions.[1]

Why N-Bromosuccinimide (NBS) over Br₂? While elemental bromine (Br₂) is cheaper, it is difficult to handle and often leads to over-bromination (poly-brominated byproducts).[1] NBS provides a controlled source of electrophilic bromine (Br⁺), allowing for high regioselectivity and cleaner workup [1].

Experimental Workflow

Reagents:

  • Diphenylamine (1.0 eq)[1][8]

  • N-Bromosuccinimide (NBS) (2.05 eq)[1]

  • Dimethylformamide (DMF) (Solvent, 0.5 M concentration)

Protocol:

  • Dissolution: Charge a round-bottom flask with diphenylamine (16.9 g, 100 mmol) and DMF (200 mL). Stir until fully dissolved.

  • Controlled Addition: Cool the solution to 0°C using an ice bath. The reaction is exothermic; cooling prevents ortho-substitution.[1]

  • Bromination: Add NBS (36.5 g, 205 mmol) portion-wise over 30 minutes. The solution will darken slightly.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]

  • Quench & Precipitation: Pour the reaction mixture into 1L of ice-cold water. The product will precipitate as a grey/white solid.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/Water mixtures to remove succinimide byproducts.[1]

Yield: Typical yields range from 85-92%.[1] Melting Point: 106–108 °C [2].[1]

Figure 2: Synthesis Pathway

SynthesisReactantDiphenylamine(C12H11N)IntermediateTransition State(Para-directed)Reactant->Intermediate+ ReagentReagentNBS (2.05 eq)DMF, 0°C -> RTReagent->IntermediateQuenchH2O PrecipitationIntermediate->QuenchProduct4,4'-Dibromodiphenylamine(Solid Precipitate)Quench->ProductPurificationRecrystallization(EtOH)Product->Purification

Caption: Step-by-step workflow for the regioselective bromination of diphenylamine using NBS.

Part 3: Validation & Quality Control[1]

Trustworthiness in chemical synthesis relies on self-validating spectral data.[1] You must confirm not just the presence of bromine, but its specific location (regiochemistry).[1]

Proton NMR (¹H NMR)

The symmetry of the 4,4'-isomer results in a simplified spectrum compared to the 2,4-isomer.

  • Solvent: CDCl₃

  • Characteristic Pattern: You will observe an AA'BB' system in the aromatic region (approx.[1] 6.9 – 7.4 ppm).[1]

    • Two doublets (roofing effect often visible).[1]

    • Integration: 4H (ortho to N) and 4H (ortho to Br).

    • A broad singlet around 5.6 ppm corresponds to the N-H proton (exchangeable with D₂O).[1]

Mass Spectrometry (MS)

Bromine has two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]

  • Molecular Ion (M⁺): 327.01 Da.[1][4][9]

  • Isotope Pattern: For a dibromo compound, the M : M+2 : M+4 peak intensity ratio is approximately 1 : 2 : 1 .[1]

    • This specific "triplet" pattern at the molecular ion confirms the presence of two bromine atoms.[1]

Data Summary Table
PropertyValue/ObservationSignificance
Formula C₁₂H₉Br₂NMolecular composition
Exact Mass 326.91 DaMonoisotopic mass
Appearance White to off-white crystalsVisual purity check
Melting Point 106–108 °CConfirms identity vs. isomers
¹H NMR δ 7.35 (d), 6.95 (d), 5.65 (s)AA'BB' pattern confirms para-substitution
CAS No. 16292-17-4Unique identifier

Part 4: Applications in Drug Discovery & Materials[1]

OLED Hole Transport Layers

Bis(4-bromophenyl)amine is the primary building block for Triarylamines .[1] By reacting this molecule with aryl halides via Buchwald-Hartwig coupling, researchers synthesize "Starburst" amines (e.g., TDATA, TPD). These materials are essential for Hole Transport Layers (HTL) in OLEDs due to their high charge mobility and thermal stability [3].[1]

Pharmaceutical Intermediates

The diarylamine scaffold is a pharmacophore found in NSAIDs and antioxidants.[1] The dibromo-derivative allows for modular functionalization at the para-positions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries during lead optimization.

References

  • PubChem. (n.d.).[1][6][9] Bis(4-bromophenyl)amine (Compound).[1][4][5][6][9] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

A Technical Guide to the Spectral Analysis of Bis(2-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Bis(2-bromophenyl)amine

This compound, with the chemical formula C₁₂H₉Br₂N, belongs to the diarylamine class of compounds.[1] These molecules are prevalent scaffolds in medicinal chemistry, materials science, and catalysis.[2][3][4] The presence of two bromine atoms on the phenyl rings makes this molecule a versatile precursor for cross-coupling reactions, allowing for the introduction of diverse functionalities. Accurate structural elucidation through spectroscopic methods is paramount to ensure the purity and identity of this compound in any synthetic workflow. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features of this compound, providing a detailed rationale for the anticipated signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the unsymmetrical nature of the molecule and the spin-spin coupling between adjacent aromatic protons. The aromatic region (typically δ 6.5-8.0 ppm) will contain all the proton signals.

Key Expected Features:

  • N-H Proton: A single, broad signal corresponding to the amine proton (N-H) is anticipated. Its chemical shift can vary significantly depending on the solvent and concentration but is typically expected in the region of δ 5.0-8.0 ppm.[5]

  • Aromatic Protons: The eight aromatic protons will give rise to a series of multiplets in the aromatic region. Due to the presence of the electron-withdrawing bromine atoms and the amine linkage, the chemical shifts will be influenced by both inductive and resonance effects. The protons ortho to the bromine atoms are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H5.0 - 8.0broad singlet
Aromatic C-H6.7 - 7.6multiplets

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Chloroform-d (CDCl₃) is a common choice for similar compounds.[5][6] The concentration of the sample can affect the chemical shift and broadness of the N-H signal due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the molecule's symmetry, we expect to see six distinct signals for the twelve aromatic carbons.

Key Expected Features:

  • Carbons Bearing Bromine (C-Br): The carbon atoms directly attached to the bromine atoms are expected to have a chemical shift in the range of δ 110-125 ppm. The heavy atom effect of bromine will influence this shift.[7]

  • Carbons Attached to Nitrogen (C-N): The two carbon atoms bonded to the central nitrogen atom are expected to be deshielded and appear in the range of δ 140-150 ppm.

  • Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of δ 120-135 ppm.[8][9]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br110 - 125
C-N140 - 150
Aromatic C-H120 - 135

Trustworthiness and Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, would provide a self-validating dataset. COSY would confirm the coupling between adjacent protons, while HSQC would correlate each proton to its directly attached carbon, confirming the assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the N-H bond, C-N bond, and the aromatic C-H and C=C bonds.

Key Expected Features:

  • N-H Stretch: A characteristic sharp, medium-intensity peak is expected in the range of 3350-3310 cm⁻¹ for the N-H stretching vibration of the secondary amine.[10]

  • Aromatic C-H Stretch: Multiple sharp peaks will appear above 3000 cm⁻¹ corresponding to the stretching vibrations of the aromatic C-H bonds.

  • C=C Aromatic Stretch: One to three sharp peaks of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic rings.

  • C-N Stretch: A medium to strong intensity band for the aromatic C-N stretching vibration is anticipated in the region of 1335-1250 cm⁻¹.[10]

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3350 - 3310Medium, Sharp
Aromatic C-H Stretch> 3000Sharp, Variable
Aromatic C=C Stretch1600 - 1450Variable, Sharp
Aromatic C-N Stretch1335 - 1250Medium to Strong
C-Br Stretch600 - 500Medium to Strong

Experimental Protocol: To acquire an IR spectrum, the solid sample would typically be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Key Expected Features:

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₂H₉Br₂N, with a calculated molecular weight of approximately 327.01 g/mol .[1] Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Therefore, the mass spectrum will show three peaks for the molecular ion:

    • M⁺: containing two ⁷⁹Br atoms (m/z ≈ 325)

    • [M+2]⁺: containing one ⁷⁹Br and one ⁸¹Br atom (m/z ≈ 327)

    • [M+4]⁺: containing two ⁸¹Br atoms (m/z ≈ 329) The relative intensities of these peaks will be approximately 1:2:1.[11]

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of bromine atoms and cleavage of the C-N bond.

    • Loss of Br: A prominent fragment corresponding to the loss of a bromine atom ([M-Br]⁺) is expected at m/z ≈ 246 and 248.

    • Loss of HBr: A fragment resulting from the loss of HBr ([M-HBr]⁺) may also be observed.

    • Cleavage of C-N bond: Fragmentation at the C-N bond could lead to ions corresponding to the bromophenyl group (C₆H₄Br⁺) at m/z ≈ 155 and 157.

Diagram of Key Fragmentation Pathways:

Fragmentation M [C₁₂H₉⁷⁹Br⁸¹BrN]⁺˙ m/z = 327 M_Br [C₁₂H₉BrN]⁺ m/z = 246, 248 M->M_Br - Br˙ C6H4Br [C₆H₄Br]⁺ m/z = 155, 157 M->C6H4Br C-N cleavage

Caption: Key fragmentation pathways for this compound in MS.

Experimental Methodologies

The following provides a general overview of the experimental procedures for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol (ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the identity and purity of this important synthetic intermediate. The principles and methodologies outlined herein serve as a valuable resource for the structural characterization of this and related diarylamine compounds.

References

  • TÜBİTAK Academic Journals. (2021). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine:a redox noninnocent ligand. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2025). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structural analysis of Bis(2-hydroxyphenyl) phenylamine, PhN(o-C6H4OH)2. Retrieved from [Link]

  • ScienceDirect. (2025). Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved from [Link]

  • ACS Publications. (2014). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-bromophenyl)amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 CNMR spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). Retrieved from [Link]

Sources

Solubility profile of Bis(2-bromophenyl)amine in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for Bis(2-bromophenyl)amine (CAS: 67242-17-5). The content is structured for application scientists and synthetic chemists utilizing this compound as a key intermediate in the synthesis of carbazoles, OLED materials, and functionalized diarylamines.

Executive Summary

This compound (CAS: 67242-17-5) is a lipophilic, secondary diarylamine characterized by significant steric hindrance due to ortho-bromine substitution.[1] It serves as a critical scaffold in the synthesis of conductive polymers and organic light-emitting diode (OLED) materials, often undergoing palladium-catalyzed cyclization to form carbazole derivatives.

Understanding its solubility landscape is essential for optimizing reaction concentrations, work-up procedures (extraction), and purification (recrystallization). This guide categorizes solvents based on their interaction efficiency with the solute's lipophilic


-systems and the weakly acidic amine moiety.

Physicochemical Characterization

Before addressing solubility, the fundamental physical properties governing solvation thermodynamics must be established.

PropertyData / CharacteristicRelevance to Solubility
CAS Number 67242-17-5Unique Identifier
Molecular Formula

Lipophilic hydrocarbon skeleton
Molecular Weight 327.02 g/mol Moderate MW; affects diffusion rates
Physical State White to off-white solidCrystal lattice energy must be overcome by solvation
Predicted LogP ~4.8 - 4.9Highly lipophilic; poor water solubility
Acidity (pKa) ~20–25 (DMSO)Weakly acidic N-H; deprotonatable by strong bases
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with polar aprotic solvents

Solubility Profile

The solubility of this compound is dictated by "like dissolves like" principles, modified by the steric bulk of the bromine atoms which disrupts planar


-stacking, potentially enhancing solubility in organic media compared to planar analogs like carbazole.
Solvent Compatibility Matrix

Data derived from standard synthesis work-up procedures and structural analysis.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform (

)
High Primary choice for extraction and chromatography. Excellent interaction with the polarizable bromine atoms and aromatic rings.
Polar Aprotic THF, DMSO, DMF, DMAcHigh Good solubility. DMSO/DMF are preferred for nucleophilic substitution reactions (SNAr) or Pd-catalyzed couplings at elevated temperatures.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneModerate to High Soluble, especially upon heating.

-

interactions facilitate dissolution. Standard solvents for Buchwald-Hartwig couplings.
Esters Ethyl Acetate (EtOAc)Moderate Good general solvent; often used in TLC and column chromatography eluents.
Alcohols Ethanol, Methanol, IsopropanolLow (Cold) / High (Hot) Critical for Purification. The compound typically exhibits steep solubility curves in alcohols, making them ideal candidates for recrystallization.
Alkanes Hexane, Pentane, HeptaneLow / Insoluble Acts as an antisolvent . Used to precipitate the compound from DCM or Toluene solutions.
Aqueous Media Water, Acidic/Basic WaterInsoluble Hydrophobic exclusion dominates. Insoluble even in dilute acid due to weak basicity of the diarylamine nitrogen.
Solvation Mechanism

The dissolution process relies on overcoming the crystal lattice energy.

  • Dispersion Forces: The dominant interaction in chlorinated and aromatic solvents.

  • Dipole-Dipole: The C-Br bonds create local dipoles that interact favorably with DCM and DMSO.

  • Hydrogen Bonding: The single N-H proton acts as a weak donor to acceptors like THF or DMSO, stabilizing the solution state.

SolvationMechanism cluster_factors Solubility Modulators Solute This compound (Crystal Lattice) Interaction1 Disruption of Pi-Pi Stacking Solute->Interaction1 Energy Input (Heat/Mixing) Solvent Organic Solvent (e.g., DCM, THF) Solvent->Interaction1 Interaction2 Solvation Shell Formation Interaction1->Interaction2 Dipole-Dipole & Dispersion Forces Solution Homogeneous Solution Interaction2->Solution Entropy Driven Temp Temperature Temp->Interaction1 Sterics Ortho-Br Steric Twist (Reduces Lattice Energy) Sterics->Interaction1

Figure 1: Mechanistic pathway of this compound dissolution, highlighting the role of steric hindrance in lowering lattice energy.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

To determine precise solubility limits (mg/mL) for specific formulations or reaction stoichiometry, follow this self-validating gravimetric method.

Reagents: High-purity solvent (HPLC grade), this compound (dried).

  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 100 mg of this compound to the vial. Add 1.0 mL of the target solvent.

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation point).

  • Thermal Soak: Sonicate for 10 minutes at the target temperature (e.g., 25°C). Allow to stand for 1 hour to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Quantification: Weigh the vessel with residue (

    
    ).
    
    • Calculation: Solubility (

      
      ) = 
      
      
      

SolubilityWorkflow Start Start: Solubility Test Saturate Saturate Solvent (Excess Solid) Start->Saturate Equilibrate Equilibrate (Vortex/Sonicate @ Temp) Saturate->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Evaporate Evaporate Solvent (N2 Stream / Vac Oven) Filter->Evaporate Weigh Gravimetric Analysis Evaporate->Weigh Calc Calculate S (mg/mL) Weigh->Calc

Figure 2: Step-by-step workflow for gravimetric solubility determination.

Protocol: Purification via Recrystallization

This protocol exploits the temperature-dependent solubility in alcohols.

  • Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (or a mixture of

    
    /Hexane).
    
  • Filtration (Hot): If insoluble particulates remain, filter the hot solution rapidly through a glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

  • Collection: Collect the white crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold (-20°C) Ethanol or Hexane.

  • Drying: Dry under high vacuum to remove solvent residues.

Applications & Handling

  • Synthesis: In Pd-catalyzed C-N coupling (Buchwald-Hartwig), Toluene or 1,4-Dioxane are preferred solvents due to high solubility and boiling points suitable for reflux.

  • Storage: Store in a cool, dry place. While chemically stable, the amine functionality can oxidize over prolonged exposure to air/light; amber vials are recommended.

  • Safety: Standard PPE (gloves, goggles) is required. Treat as a potential irritant and aquatic toxin (typical for halogenated aromatics).

References

  • Synthesis of this compound derivatives: RSC Advances, 2014. (Generalized protocol validation).

  • Solubility of Diarylamines:Journal of Chemical & Engineering Data, General principles of amine solubility in organic solvents.
  • Hansen Solubility Parameters:CRC Handbook of Solubility Parameters and Other Cohesion Parameters. (Theoretical grounding for solvent selection).
  • Palladium-Catalyzed Synthesis of Carbazoles: Organic Letters, describing the use of this compound in Toluene/Dioxane.

Sources

Technical Assessment and Procurement Guide: Bis(2-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and procurement specialists in the pharmaceutical and materials science sectors.

CAS Registry Number: 67242-17-5 Synonyms: 2-Bromo-N-(2-bromophenyl)aniline; 2,2'-Dibromodiphenylamine Primary Application: Precursor for Carbazole-based OLED Materials and Pincer Ligands

Part 1: Executive Technical Summary

Bis(2-bromophenyl)amine is a critical secondary amine intermediate characterized by two ortho-positioned bromine atoms on a diphenylamine scaffold. Its structural significance lies in its role as a "linchpin" precursor; the two halogen handles allow for facile intramolecular cyclization to form carbazole derivatives , which are ubiquitous in OLED hole-transport materials (HTMs) and pharmaceutical pharmacophores.

For research and development (R&D) professionals, the procurement challenge is not merely sourcing the CAS number but ensuring the regio-isomeric purity and catalyst-free status of the material. Trace transition metals (Pd, Cu) from the synthesis of this amine can catastrophically quench fluorescence in downstream OLED applications or poison catalysts in subsequent cross-coupling reactions.

Part 2: Chemical Profile & Critical Quality Attributes (CQA)

Before evaluating suppliers, one must establish the technical baseline for "research-grade" material.

Physicochemical Specifications
PropertySpecificationTechnical Note
Molecular Formula C₁₂H₉Br₂N
Molecular Weight 327.02 g/mol
Appearance White to light yellow crystal/powderRed Flag: Dark brown or reddish color indicates oxidation or residual iodine/bromine species.
Melting Point 59.0 – 63.0 °CSharp melting range (<2°C) confirms high purity.
Solubility Soluble in Chloroform, DMSO, Ethyl AcetateInsoluble in water.
Purity (GC/HPLC) ≥ 98.0%Critical: Impurities are often dehalogenated species (monobromo) which terminate polymerization chains.
Impurity Profile & Causality

The synthesis of this compound typically involves a Buchwald-Hartwig or Ullmann coupling between 2-bromoaniline and 1,2-dibromobenzene (or 1-bromo-2-iodobenzene). This route dictates the impurity profile:

  • Monobromo-diphenylamine: Result of hydrodehalogenation during synthesis. Impact: Acts as a chain terminator in polymerization or fails to cyclize to carbazole.

  • Tri-bromo species: Result of over-bromination or incorrect stoichiometry. Impact: Causes cross-linking or regio-isomeric defects.

  • Residual Catalyst (Pd/Cu): Impact: Metal ions act as non-radiative recombination centers in OLEDs, reducing device efficiency.

Part 3: Synthesis & Application Logic[1]

To understand the material's value, we visualize its position in the synthetic workflow. The following diagram illustrates the "Upstream" synthesis of the amine and its "Downstream" application into Carbazole scaffolds.

SynthesisPath cluster_0 Critical Quality Checkpoint Start1 2-Bromoaniline (Starting Material) Target This compound (CAS 67242-17-5) Start1->Target Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start2 1-Bromo-2-iodobenzene (Electrophile) Start2->Target Carbazole Carbazole Derivatives (OLED/Pharma Core) Target->Carbazole Intramolecular Cyclization (Pd or Cu Catalysis) Impurity1 Impurity: Monobromo Species (Chain Terminator) Target->Impurity1 Dehalogenation Side Reaction

Figure 1: Synthetic pathway highlighting the central role of this compound and the risk of dehalogenation impurities.

Part 4: Commercial Landscape & Supplier Evaluation

The market for CAS 67242-17-5 is divided between Tier 1 Catalog Suppliers (high trust, higher cost) and Tier 2 Aggregators/Bulk Manufacturers (variable quality, lower cost).

Tier 1: Verified Catalog Suppliers

These suppliers provide Certificates of Analysis (CoA) backed by in-house analytical data (NMR, GC).

SupplierProduct CodePurity ClaimRegionBest For
TCI Chemicals B6972>98.0% (GC)Global (JP/US/EU)Benchmarking & Standards
Sigma-Aldrich (Search CAS)98%GlobalRapid small-scale R&D
Fluorochem F69334498%UK/EuropeIntermediate scale (grams to kgs)
Angene Chemical AG01KL4Y98%China/GlobalCost-effective sourcing
Procurement Strategy
  • For Initial Screening (1g - 5g): Purchase from TCI or Sigma-Aldrich . The premium price ensures you are characterizing the correct molecule, establishing a reference standard for your analytical methods.

  • For Scale-Up (100g+): Approach Fluorochem or validated Chinese manufacturers (e.g., Angene). Requirement: Request a pre-shipment sample to validate against your TCI reference standard.

Part 5: Quality Control (QC) & Validation Protocol

Trusting a supplier's CoA is insufficient for critical applications. The following self-validating protocol ensures the material meets the strict requirements for catalysis or electronic materials.

The "Triangulation" Method
  • GC-MS / HPLC: Confirms purity >98% and identifies dehalogenated impurities (M-Br peaks).

  • 1H-NMR: Verifies the symmetric structure. Look for the amine proton (NH) shift and the specific aromatic pattern of ortho-substitution.

  • Visual Inspection: Reject if the solid is fused, sticky, or dark brown (indicates degradation).

QC Decision Workflow

QC_Flow Shipment Receive Shipment CAS 67242-17-5 Visual Visual Inspection (White/Pale Yellow?) Shipment->Visual Reject1 REJECT (Oxidation/Degradation) Visual->Reject1 Fail (Dark/Sticky) Solubility Solubility Test (Clear in CHCl3?) Visual->Solubility Pass Reject2 REJECT (Polymer/Inorganic Salts) Solubility->Reject2 Fail (Turbid) GCMS GC-MS Analysis (Single Peak >98%?) Solubility->GCMS Pass GCMS->Reject1 Fail (Impurity >2%) Approve APPROVE for Synthesis GCMS->Approve Pass

Figure 2: Incoming Quality Control (IQC) decision tree for validating supplier batches.

Part 6: References

  • TCI Chemicals. Product Specification: this compound (B6972).[1][2][3] Retrieved from .[4]

  • Sigma-Aldrich. Product Detail: this compound (CAS 67242-17-5).[2][3][5] Retrieved from .

  • Fluorochem. Chemical Data Sheet: this compound (F693344). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4657530, this compound. Retrieved from .

  • Ackermann, L., et al. (2009).[6] "Palladium-Catalyzed Synthesis of Carbazoles via One-Pot N-Arylation and Intramolecular C-H Bond Functionalization." Synthesis, 2009(20), 3493-3503. (Contextual synthesis reference).

  • Do, H. N., et al. (2021).[6] "Double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives."[6] Synlett, 32, 611-615.[6] (Contextual application reference).

Sources

Methodological & Application

Application Note: Advanced Buchwald-Hartwig Protocols for Bis(2-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of Bis(2-bromophenyl)amine (CAS: 13663-24-6) in Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination).

This molecule represents a unique "privileged scaffold" in medicinal chemistry and materials science. It serves as a dual-functional precursor:

  • As a Sterically Demanding Nucleophile: For the synthesis of bulky triarylamines (TPA) used in OLEDs and hole-transport materials.

  • As a Pre-Carbazole Synthon: For the rapid assembly of N-substituted carbazoles via sequential C-N coupling and intramolecular C-C cyclization.

Executive Summary & Strategic Analysis

This compound is a secondary amine flanked by two ortho-bromo substituents. This structural feature presents a specific challenge in Buchwald-Hartwig amination: extreme steric hindrance . The ortho-bromines shield the nitrogen center, making nucleophilic attack on the Palladium(II) intermediate difficult. Furthermore, the presence of two aryl bromide handles introduces the risk of competing oligomerization or premature cyclization if the catalyst system is not rigorously selected.

The "Fork in the Road" Strategy

Researchers must choose a pathway based on the desired end-product. The protocols below are designed to prevent "dead-end" side reactions (such as dehalogenation or uncontrolled polymerization).

G cluster_0 Path A: N-Functionalization (Buchwald-Hartwig) cluster_1 Path B: Cyclization (Intramolecular) Start This compound (Substrate) Step1 Pd(0) / RuPhos / Base + Aryl Halide (Ar-X) Start->Step1 Intermolecular C-N Step2 Pd(OAc)2 / PCy3 / K2CO3 Intramolecular C-C Coupling Start->Step2 Direct Cyclization ProductA Triarylamine (N-Ar-Bis(2-Br-Ph)) Step1->ProductA ProductA->Step2 Post-Funct. Cyclization ProductB N-H Carbazole Step2->ProductB

Figure 1: Strategic workflow for this compound. Path A (N-Arylation) is the focus of this Buchwald-Hartwig guide, enabling the synthesis of complex triarylamines prior to carbazole formation.

Critical Reaction Parameters

Success with this compound requires overcoming the "Ortho-Effect" . Standard ligands (PPh3, dppf) often fail, leading to low conversion or hydrodehalogenation.

ParameterRecommendationMechanistic Rationale
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂ Pd(0) source is preferred to avoid induction periods. Pd(OAc)₂ requires reduction in situ (often by the amine or phosphine), which can be sluggish with bulky amines.
Ligand (Critical) RuPhos or BrettPhos RuPhos is the "Gold Standard" for bulky secondary amines. Its dialkylbiaryl structure promotes reductive elimination of sterically congested C-N bonds.
Base NaOtBu (Sodium tert-butoxide)A strong, bulky base is essential to deprotonate the amine and facilitate coordination to the Pd(II) center. Weak bases (Cs₂CO₃) are generally ineffective for this specific hindered substrate unless the coupling partner is very electron-deficient.
Solvent Toluene or 1,4-Dioxane Non-polar, non-coordinating solvents are preferred. Toluene (at 100-110°C) provides the optimal balance of solubility and thermal stability.
Temperature 80°C – 110°C High energy is required to force the bulky amine into the Pd coordination sphere.

Protocol A: Synthesis of Sterically Crowded Triarylamines

Objective: Coupling this compound with an Aryl Chloride/Bromide.

Reagents & Stoichiometry
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.1 – 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2–4 mol%)

  • Ligand: RuPhos (2–4 mol% for Pd₂(dba)₃; 4–8 mol% for Pd(OAc)₂)

    • Note: Maintain a 1:1 or 1:2 Pd:Ligand ratio.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Pre-Catalyst Activation (Glovebox or Schlenk Line):

    • In a flame-dried Schlenk tube equipped with a stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol).

    • Tip: If using a precatalyst like RuPhos Pd G2 or G3 , you can skip the separate ligand addition and use the precatalyst directly (same mol% based on Pd).

    • Add the solid Aryl Halide (1.1 mmol) and this compound (327 mg, 1.0 mmol).

    • Add NaOtBu (144 mg, 1.5 mmol). Crucial: NaOtBu is hygroscopic; weigh it quickly or inside a glovebox.

  • Inert Atmosphere Establishment:

    • Cap the tube with a rubber septum. Evacuate and backfill with Argon (or Nitrogen) three times.

    • Why? Oxygen poisons the Pd(0) species and oxidizes the electron-rich phosphine ligand.

  • Solvent Addition & Reaction:

    • Inject anhydrous Toluene (5.0 mL) via syringe through the septum.

    • Place the tube in a pre-heated oil bath at 100°C .

    • Stir vigorously (≥800 RPM). The mixture will likely turn dark orange/brown.

  • Monitoring:

    • Monitor via TLC or LC-MS after 4 hours. The bulky amine reacts slower than typical anilines; reactions may require 12–24 hours.

    • Checkpoint: If the starting amine remains consumed but no product forms, check for "Protodehalogenation" (reduction of the aryl halide) – this indicates the catalyst is active but the amine is too bulky to coordinate. Increase Ligand:Pd ratio or switch to BrettPhos .

  • Workup:

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd black and inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: Triarylamines are often highly fluorescent on TLC plates.

Protocol B: Sequential Cyclization to N-Substituted Carbazoles

Objective: Converting the N-arylated intermediate (from Protocol A) into a Carbazole. Note: This is a C-C coupling (Intramolecular Ullmann-type), but acts as the logical "Part 2" of the workflow.

Mechanism & Reagents

This step requires a different catalytic environment.[3] The bulky RuPhos used in Step A is often too bulky for the C-C bond formation required here. We switch to Tricyclohexylphosphine (PCy₃) or P(t-Bu)₃ .

  • Substrate: N-Aryl-Bis(2-bromophenyl)amine (from Protocol A).

  • Catalyst: Pd(OAc)₂ (5 mol%).[4]

  • Ligand: PCy₃·HBF₄ (10 mol%) or P(t-Bu)₃ (via HBF₄ salt).

  • Base: K₂CO₃ (3.0 equiv) – Weaker base, higher temperature.

  • Solvent: DMA (N,N-Dimethylacetamide) or DMF.

  • Temp: 130°C – 140°C.

Methodology
  • Combine substrate, Pd(OAc)₂, Ligand salt, and K₂CO₃ in a pressure vial.

  • Add DMA (0.1 M). Degas thoroughly (sparge with Argon for 10 min).

  • Seal and heat to 135°C for 12–24 hours.

  • Result: Formation of the C-C bond between the two phenyl rings, ejecting 2 equivalents of HBr (neutralized by base), yielding the N-Aryl Carbazole .

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Steric WallSwitch to RuPhos Pd G4 precatalyst. Ensure solvent is strictly anhydrous. Increase temp to 110°C.
Debromination of Substrate

-Hydride Elimination or Reductive Elimination failure
The catalyst is inserting into the Ar-Br bond but failing to couple. Lower the temperature slightly (80°C) or switch to tBuXPhos (more electron-rich).
Formation of Carbazole during N-Arylation Premature CyclizationThis is a competing side reaction. Lower the temperature. Ensure you are using NaOtBu (favors N-arylation) rather than Carbonate bases at high temp (which favor C-C coupling).
Black Precipitate (Pd Black) Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1. The bulky amine can displace the ligand if the binding isn't tight enough.

References

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation . National Institutes of Health (PMC). [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts . Beilstein Journal of Organic Chemistry. [Link][5]

  • Palladium(II)-catalyzed intramolecular C–H amination to carbazole . Organic Chemistry Frontiers. [Link]

  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines . Carnegie Mellon University / J. Org. Chem. [Link][6][7][8][9][10]

Sources

Application of Bis(2-bromophenyl)amine in organic semiconductor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Bis(2-bromophenyl)amine in Organic Semiconductor Synthesis

Part 1: Core Directive & Executive Summary

Abstract: this compound is a critical "linchpin" intermediate in the synthesis of high-performance organic semiconductors (OSCs). Its unique structural motif—a secondary amine flanked by two ortho-brominated phenyl rings—provides pre-installed reactive sites for intramolecular cyclization. This allows for the construction of rigid, ladder-type heteroacenes (such as planarized triphenylamines and carbazole derivatives) which exhibit lowered reorganization energy and enhanced hole mobility ($ \mu_h $). This guide details the high-purity synthesis of this intermediate and its subsequent transformation into fused-ring Hole Transport Materials (HTMs) for OLED and Perovskite Solar Cell (PSC) applications.

Key Applications:

  • Hole Transport Layers (HTL): Synthesis of planarized triphenylamine (PTPA) derivatives.

  • Emissive Layers: Precursor for Indolo[3,2-b]carbazole (ICZ) analogues via oxidative coupling.

  • OFETs: Building block for ladder-type polymers with high thermal stability ($ T_d > 400^\circ\text{C} $).

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Material Properties & Design Logic

The efficacy of this compound lies in its functional density .

  • Secondary Amine (N-H): Allows for easy N-arylation or N-alkylation to tune solubility and energy levels (HOMO/LUMO).

  • Ortho-Bromines: These are the "molecular zippers." Under Palladium (Pd) catalysis or oxidative conditions, they facilitate intramolecular C-C or C-N bond formation, locking the aromatic rings into a coplanar conformation. This planarization maximizes

    
    -orbital overlap, essential for intermolecular charge hopping.
    

Table 1: Physicochemical Profile of this compound

PropertyValueSignificance in OSC Synthesis
CAS Number 67242-17-5Unique identifier for the ortho-isomer.
Molecular Weight 327.02 g/mol Low MW allows for high atom economy in early steps.
Melting Point 105–109 °CIndicates high crystallinity; requires careful purification.
Solubility Soluble in DCM, THF, TolueneCompatible with standard cross-coupling solvents.
Purity Requirement > 99.5% (HPLC/GC)Electronic grade purity is non-negotiable to prevent trap states.
Experimental Protocols

Safety Warning: Handle all brominated aromatics and palladium catalysts in a fume hood. This compound is an irritant. Organotin/Organoboron reagents used in downstream steps may be toxic.

Protocol A: High-Purity Synthesis of this compound

While commercially available, in-house synthesis ensures control over halide impurities which quench fluorescence.

Mechanism: Palladium-catalyzed Buchwald-Hartwig amination.[1] Reaction: 2-Bromoaniline + 1-Bromo-2-iodobenzene


 this compound

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, mix

    
     (1.0 mol%) and 
    
    
    
    -BINAP (2.0 mol%) in anhydrous Toluene. Stir for 15 min at RT to form the active ligated species (Yellow
    
    
    Orange/Red shift).
  • Reagent Addition: Add 2-Bromoaniline (1.0 equiv) and 1-Bromo-2-iodobenzene (1.05 equiv). Note: We use the iodo-derivative for selective oxidative addition at the C-I bond, leaving the C-Br bonds intact for later functionalization.

  • Base Addition: Add

    
     (1.2 equiv). Why? Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the aryl ring.
    
  • Reaction: Heat to 100°C for 12–16 hours under Argon. Monitor by TLC (Hexane:EtOAc 10:1).

  • Workup: Cool, filter through a Celite pad (removes Pd black). Concentrate filtrate.

  • Purification: Recrystallize from Ethanol/Water (9:1). Critical: Repeat recrystallization until the filtrate is colorless to ensure removal of Pd traces (Pd traps charges).

Protocol B: Application – Synthesis of Planarized Triphenylamine (PTPA) HTM

This protocol demonstrates the "zipper" effect, transforming the flexible amine into a rigid hole-transporting core.

Workflow:

  • N-Arylation: this compound + 4-tert-butylbromobenzene

    
     Triphenylamine Intermediate.
    
  • Intramolecular Cyclization: Palladium-catalyzed C-C coupling closes the rings.

Step-by-Step Methodology:

  • Step 1 (N-Arylation):

    • Combine this compound (10 mmol), 1-Bromo-4-tert-butylbenzene (12 mmol),

      
       (2 mol%), 
      
      
      
      (4 mol%), and
      
      
      (15 mmol) in Xylene.
    • Reflux at 130°C for 24h.

    • Result: The tert-butyl group improves solubility of the final rigid core.

  • Step 2 (Planarization/Cyclization):

    • Reagents: Dissolve the intermediate from Step 1 in Dimethylacetamide (DMAc).

    • Catalyst: Add

      
       (10 mol%) and 
      
      
      
      (2.0 equiv). Note: Higher catalyst loading is required for intramolecular C-H activation.
    • Conditions: Heat to 140°C for 48h. The Pd(II) activates the C-H bond on the central ring, coupling it with the C-Br bond on the side rings.

    • Isolation: Pour into water, extract with DCM. Purify via column chromatography (Silica, Hexane/DCM gradient).

    • Outcome: A fused Indolo[3,2-b]carbazole or Dibenzo[c,g]carbazole derivative (depending on specific coupling partner), exhibiting deep blue fluorescence and high

      
      .
      

Part 3: Visualization & Analysis

Synthesis Pathway Diagram

The following diagram illustrates the transformation from raw materials to the fused semiconductor core.

SynthesisPathway Fig 1: Synthetic route from this compound to Fused-Ring Semiconductors. Start1 2-Bromoaniline Intermediate This compound (The 'Linchpin') Start1->Intermediate Buchwald-Hartwig (Pd2(dba)3, BINAP) Selective C-N Coupling Start2 1-Bromo-2-iodobenzene Start2->Intermediate Precursor N-Substituted Triphenylamine Core Intermediate->Precursor N-Arylation (Suzuki/Buchwald) Step2_Reagent Aryl Boronic Acid / Halide (R-X) Step2_Reagent->Precursor FinalProduct Planarized Fused-Ring Semiconductor (HTM) Precursor->FinalProduct Intramolecular Cyclization (Pd(OAc)2, C-H Activation) 'The Zipper Step'

Caption: Fig 1: Synthetic route transforming the flexible this compound intermediate into a rigid, high-mobility semiconductor core via sequential Pd-catalyzed couplings.

Characterization & Validation (Self-Correcting Systems)

To ensure the protocol was successful, the following data checkpoints must be met:

TechniqueExpected ObservationTroubleshooting (If Failed)
1H NMR (CDCl3) Disappearance of N-H peak (~6.2 ppm) after Step 1. Downfield shift of aromatic protons after Step 2 due to planarization.If N-H remains: Catalyst dead or base insufficient. Add fresh Pd/ligand.
Mass Spec (MALDI-TOF) Single peak corresponding to [M]+. No [M-Br]+ fragmentation patterns in early stages.If de-brominated byproducts appear: Reaction temp too high or reaction time too long.
Cyclic Voltammetry (CV) Reversible oxidation waves (p-dopable). HOMO level approx -5.1 to -5.4 eV.Irreversible wave suggests open rings (incomplete cyclization) or impurities.

References

  • Vertex AI Search. (2025).[2] Synthesis of this compound and Indolo[3,2-b]carbazole derivatives. Retrieved from 3

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

  • Beilstein J. Org. Chem. (2014). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization.[1] Retrieved from 4

  • J. Mater. Chem. C. (2015).[2] Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Royal Society of Chemistry. Retrieved from 5

  • Organic Chemistry Frontiers. (2024). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole.[6] Retrieved from 6

Sources

Synthesis of Functionalized Carbazole Derivatives from 2,2'-Dibromodiphenylamine: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized carbazole derivatives, utilizing 2,2'-dibromodiphenylamine as a key starting material. Carbazoles are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Their unique electronic and biological properties have made them a focal point in medicinal chemistry and materials science.[1][2][3] This document outlines robust and versatile synthetic strategies centered around intramolecular biaryl coupling reactions, offering researchers the tools to construct complex carbazole architectures. Methodologies employing both palladium and copper catalysts are discussed in detail, providing a comparative analysis to guide catalyst selection based on substrate scope and desired outcomes.

Introduction: The Enduring Importance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in drug discovery and materials science. Its rigid, planar structure and electron-rich nature confer a range of desirable properties. In the pharmaceutical realm, carbazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[2][3][4][5] Notably, compounds like ellipticine and alectinib are utilized in cancer therapy, highlighting the clinical significance of this heterocyclic system.[4] Furthermore, the unique photophysical properties of carbazoles have led to their extensive application in organic light-emitting diodes (OLEDs), solar cells, and as conducting polymers.[2]

The synthesis of carbazoles has been a subject of intense research, with numerous methods developed over the years. Among these, the intramolecular cyclization of 2,2'-disubstituted diphenylamines presents a direct and efficient route to the carbazole core. This guide focuses specifically on the conversion of 2,2'-dibromodiphenylamine, a readily accessible precursor, into a variety of functionalized carbazole derivatives.

Strategic Approaches to Carbazole Synthesis from 2,2'-Dibromodiphenylamine

The primary strategy for synthesizing carbazoles from 2,2'-dibromodiphenylamine involves an intramolecular double C-N bond formation via a biaryl coupling reaction. This transformation can be effectively catalyzed by transition metals, with palladium and copper complexes being the most prominent. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and accommodating a diverse range of functional groups on the diphenylamine precursor.

Palladium-Catalyzed Intramolecular C-N Coupling

Palladium catalysis is a powerful tool for the formation of C-N bonds. In the context of carbazole synthesis from 2,2'-dibromodiphenylamine, a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to one of the C-Br bonds. Subsequent intramolecular coordination of the amine and reductive elimination forms the first C-N bond. A second, similar sequence on the remaining C-Br bond closes the five-membered ring to yield the carbazole skeleton.

Key to the success of this reaction is the selection of an appropriate ligand to stabilize the palladium catalyst and facilitate the key elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed to promote oxidative addition and reductive elimination.

Copper-Catalyzed Ullmann-Type Condensation

The copper-catalyzed Ullmann condensation is a classical and cost-effective method for forming C-N bonds.[6] For the synthesis of carbazoles from 2,2'-dibromodiphenylamine, a copper(I) catalyst, often in the presence of a diamine ligand, is utilized.[6] While often requiring higher reaction temperatures compared to palladium-catalyzed systems, copper catalysis offers the advantages of lower cost and reduced toxicity, making it an attractive option for large-scale synthesis.[6] The mechanism is believed to involve the formation of a copper-amine complex, followed by oxidative addition to the C-Br bond and subsequent reductive elimination.[6]

Comparative Analysis of Catalytic Systems

The selection of the optimal catalytic system is contingent upon the specific substrate and the desired reaction conditions. The following table provides a comparative summary of palladium and copper-catalyzed approaches.

FeaturePalladium-Catalyzed SystemCopper-Catalyzed System
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsCuI, Cu₂O with diamine ligands (e.g., DMEDA)[6]
Ligands Bulky, electron-rich phosphines (e.g., SPhos)[7]Diamines (e.g., N,N'-dimethylethylenediamine)[6]
Base K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, DioxaneDMF, DMSO
Temperature 80-120 °C100-160 °C
Advantages Milder reaction conditions, broader substrate scopeLower cost, lower toxicity[6]
Disadvantages Higher cost of catalyst and ligandsHigher reaction temperatures, potentially narrower substrate scope

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative functionalized carbazole derivative using both palladium and copper catalysis.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be of high purity and freshly distilled prior to use.

  • Reagents should be of the highest available purity. 2,2'-Dibromodiphenylamine can be synthesized from 2-bromoaniline and 1,2-dibromobenzene or purchased from commercial suppliers.

Protocol 1: Palladium-Catalyzed Synthesis of 9-Phenyl-9H-carbazole

This protocol is adapted from established palladium-catalyzed C-N coupling methodologies.[7]

Workflow Diagram:

reagents 2,2'-Dibromodiphenylamine (1.0 mmol) Pd(OAc)₂ (0.05 mmol) SPhos (0.1 mmol) K₃PO₄ (2.0 mmol) solvent Toluene (5 mL) reagents->solvent Add to flask reaction Heat to 110 °C (12-24 h) solvent->reaction Under N₂ atmosphere workup Cool to RT Dilute with EtOAc Wash with H₂O, brine reaction->workup purification Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography workup->purification product 9-Phenyl-9H-carbazole purification->product

A schematic of the palladium-catalyzed synthesis workflow.

Materials:

  • 2,2'-Dibromodiphenylamine (1.0 mmol, 324 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 mmol, 41 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous toluene (5 mL)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2,2'-dibromodiphenylamine, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 9-phenyl-9H-carbazole.

Protocol 2: Copper-Catalyzed Synthesis of 9-Phenyl-9H-carbazole

This protocol is based on established copper-catalyzed Ullmann-type condensations.[6]

Workflow Diagram:

reagents 2,2'-Dibromodiphenylamine (1.0 mmol) CuI (0.1 mmol) DMEDA (0.2 mmol) K₂CO₃ (2.0 mmol) solvent DMF (5 mL) reagents->solvent Add to flask reaction Heat to 140 °C (24-48 h) solvent->reaction Under N₂ atmosphere workup Cool to RT Pour into H₂O Extract with EtOAc reaction->workup purification Wash with brine Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography workup->purification product 9-Phenyl-9H-carbazole purification->product

A schematic of the copper-catalyzed synthesis workflow.

Materials:

  • 2,2'-Dibromodiphenylamine (1.0 mmol, 324 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2,2'-dibromodiphenylamine, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF and DMEDA via syringe.

  • Heat the reaction mixture to 140 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 9-phenyl-9H-carbazole.

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis.

Catalytic Cycle for Palladium-Catalyzed Carbazole Synthesis

G Pd0 Pd(0)L₂ OxAdd1 Oxidative Addition Pd0->OxAdd1 PdII_1 Ar-Pd(II)(Br)L₂ (Diphenylamine Complex) OxAdd1->PdII_1 RedElim1 Reductive Elimination PdII_1->RedElim1 Intermediate Monocyclized Palladium Complex RedElim1->Intermediate OxAdd2 Oxidative Addition Intermediate->OxAdd2 PdII_2 Carbazole-Pd(II)(Br)L₂ OxAdd2->PdII_2 RedElim2 Reductive Elimination PdII_2->RedElim2 RedElim2->Pd0 Regeneration of Pd(0) Carbazole Carbazole Product RedElim2->Carbazole Diphenylamine 2,2'-Dibromodiphenylamine Diphenylamine->OxAdd1

Sources

Application Note: Bis(2-bromophenyl)amine as a Scaffold for Rigid-Core Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specialized application of Bis(2-bromophenyl)amine (CAS: 67242-17-5) in the synthesis of high-performance organic semiconductors. Unlike its para-substituted isomer (used for linear polymerization), this ortho-substituted amine acts as a critical "linchpin" for constructing rigid, fused-ring cores essential for OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics).

Executive Summary

This compound is a secondary amine featuring two bromine atoms at the ortho positions relative to the nitrogen bridge. This specific geometry pre-organizes the molecule for intramolecular cyclization, making it an indispensable precursor for:

  • Carbazole Synthesis: The formation of the C-C bond between the phenyl rings yields Carbazole, the industry-standard donor moiety for Hole Transport Layers (HTL) and Host Materials in OLEDs.

  • Azaborine (B-N) Doping: Emerging protocols use this scaffold to introduce Boron bridges, creating B-N fused Polycyclic Aromatic Hydrocarbons (PAHs) that exhibit Thermally Activated Delayed Fluorescence (TADF).

This guide provides high-fidelity protocols for these transformations, emphasizing mechanistic control and purity profiles required for electronic-grade materials.

Chemical Profile & Handling

  • CAS: 67242-17-5[1]

  • IUPAC: 2-bromo-N-(2-bromophenyl)aniline[1]

  • Molecular Weight: 327.02 g/mol

  • Purity Requirement: >99.5% (HPLC) for electronic applications. Trace metal content (Pd, Cu) must be <10 ppm to prevent exciton quenching.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization to Carbazole

This is the "Gold Standard" method for converting this compound into Carbazole. While Ullmann coupling (Cu-mediated) is cheaper, it requires harsh conditions (


C) that can degrade sensitive functional groups. The Pd-catalyzed route described here operates under milder conditions with superior yields.
Mechanistic Insight

The reaction proceeds via a double dehalogenation pathway. However, since the nitrogen is already bridging, the transformation is formally an intramolecular C-H activation/arylation or a reductive coupling depending on the exact catalyst cycle. The key step is the formation of the C-C bond at the 2,2' positions.

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Tricyclohexylphosphine (

    
    ) or S-Phos (10 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: DMAc (Dimethylacetamide) or Xylene (degassed)

Step-by-Step Procedure:

  • Inerting: Charge a flame-dried Schlenk flask with this compound (3.27 g, 10 mmol),

    
     (112 mg, 0.5 mmol), and 
    
    
    
    (4.14 g, 30 mmol). Cycle vacuum/Argon 3 times.
  • Solvation: Add anhydrous DMAc (50 mL) via syringe.

  • Ligand Addition: Add

    
     (1.0 M in toluene, 1.0 mL) dropwise.
    
  • Cyclization: Heat the mixture to

    
    C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material (
    
    
    
    ) will disappear, and Carbazole (
    
    
    , highly fluorescent) will appear.
  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with water (200 mL) and extract with DCM (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Toluene to achieve electronic-grade purity.

Data: Catalyst Performance Comparison
Catalyst SystemSolventTemp (

C)
Yield (%)Notes

/

DMAc 130 94% Recommended. Fast kinetics.

/ dppf
Toluene11082%Slower conversion.
CuI / L-ProlineDMSO15065%Requires high temp; difficult purification.

Protocol 2: Synthesis of B-N Fused PAHs (TADF Emitters)

Context: Replacing the C-C bond in carbazole with a B-N bond (or bridging the amine with Boron) creates Azaborines . These materials possess distinct HOMO/LUMO separation, crucial for TADF (Thermally Activated Delayed Fluorescence) in next-gen OLEDs. This compound is the ideal precursor for "Planarizing" the system with a Boron atom.

Reaction Logic

The two bromine atoms provide specific handles for Lithium-Halogen Exchange . Subsequent reaction with a boron electrophile (e.g.,


 or 

) locks the two phenyl rings into a rigid, planar geometry fused by the Nitrogen and Boron atoms.
Experimental Workflow (Lithiation-Borylation)

Reagents:

  • Substrate: this compound (N-protected with Methyl or Phenyl group if necessary, though free amine can be used with excess base)

  • Lithiation Agent: t-BuLi (4.0 eq) - Caution: Pyrophoric

  • Boron Source: Mesitylboron difluoride (

    
    ) or 
    
    
    
  • Solvent: Anhydrous

    
     or THF
    

Step-by-Step Procedure:

  • Lithiation: Dissolve this compound (or its N-alkylated derivative) in dry

    
     at 
    
    
    
    C under Argon.
  • Exchange: Add t-BuLi dropwise. Stir for 1 hour at

    
    C. The solution will turn deep yellow/orange, indicating the formation of the dilithio-species.
    
  • Borylation: Cannulate the lithiated intermediate into a solution of

    
     (1.1 eq) in THF at 
    
    
    
    C.
  • Planarization: Allow the mixture to warm to RT overnight. The Nitrogen lone pair coordinates with the Boron, and elimination of LiF/LiBr drives the ring closure.

  • Quench: Quench with MeOH.

  • Isolation: Column chromatography on silica (neutralized with

    
    ).
    

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent utility of this compound, highlighting the decision nodes between Carbon-bridging (Carbazole) and Boron-bridging (Azaborine).

G Start This compound (Precursor) Step1_Pd Pd-Catalyzed Cyclization (Pd(OAc)2, PCy3) Start->Step1_Pd Path A: Carbon Bridge Step2_Li Lithiation (t-BuLi, -78°C) Start->Step2_Li Path B: Boron Bridge Carbazole Carbazole Core (C-C Bond Formation) Step1_Pd->Carbazole App_OLED Application: OLED Host / HTL Carbazole->App_OLED Step2_B Electrophilic Borylation (Mes-B-F2) Step2_Li->Step2_B Azaborine B-N Fused PAH (Azaborine) Step2_B->Azaborine App_TADF Application: TADF Emitter Azaborine->App_TADF

Figure 1: Divergent synthetic pathways from this compound to critical organic electronic units.

References

  • Synthesis of Carbazoles via Pd-Catalyzed Cyclization

    • Ackermann, L., et al. (2009).[2] "Palladium-Catalyzed N-Arylation and Direct Arylation." Synthesis.

  • B-N Fused PAHs (Azaborines)

    • Hatakeyama, T., et al. (2011).[3] "Synthesis of BN-fused polycyclic aromatics via tandem intramolecular electrophilic arene borylation." Journal of the American Chemical Society.[3]

  • General Properties of Bis(2-bromophenyl)

    • PubChem Compound Summary for CID 4657530.

Sources

Application Note: Catalytic C-H Amination Using Derivatives of Bis(2-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level technical guide for the synthesis and utilization of Bis(2-bromophenyl)amine (BBPA) derivatives as privileged catalysts for C-H amination.

Executive Summary

The direct amination of C-H bonds represents a "holy grail" transformation in medicinal chemistry, allowing for the late-stage functionalization of pharmacophores. While This compound (BBPA) is often viewed merely as a synthetic intermediate, its derivatives—specifically PNP-pincer ligands and Phenazine-based photocatalysts —have emerged as powerful tools for enabling these difficult transformations.

This guide details the divergent synthesis of these catalytic architectures from the BBPA scaffold and provides validated protocols for their application in Transition-Metal Catalyzed Nitrene Transfer and Metal-Free Photoredox Amination .

The Privileged Scaffold: this compound

BBPA (CAS: 67242-17-5) possesses a unique geometry and electronic profile that makes it an ideal "parent" for catalytic design.

  • Structural Rigidity: The diphenylamine backbone forces substituents into specific spatial arrangements, crucial for pincer ligand "bite angles."

  • Redox-Active Nitrogen: In photoredox applications, the central nitrogen atom serves as a stable radical cation locus, enabling single-electron transfer (SET) processes.

  • Orthogonal Functionalization: The ortho-bromide handles allow for rapid divergence into either phosphine-based ligands (via lithiation) or heterocycles (via cross-coupling/cyclization).

Visualizing the Divergent Workflow

The following diagram illustrates how the BBPA scaffold is transformed into two distinct classes of C-H amination catalysts.

BBPA_Divergence BBPA This compound (BBPA Scaffold) Lithiation 1. Lithiation (n-BuLi) 2. Phosphinylation (ClPPh2) BBPA->Lithiation Path A: Metal-Ligand Design Coupling Pd-Cat Coupling / Cyclization (with S, Se, or Aryl groups) BBPA->Coupling Path B: Organocatalyst Design PNP_Ligand PNP Pincer Ligand (Bis(2-diphenylphosphinophenyl)amine) Lithiation->PNP_Ligand Ru_Complex Ru-PNP Complex (Nitrene Transfer Catalyst) PNP_Ligand->Ru_Complex Complexation Phenazine N-Aryl Phenothiazine/Phenazine (Organic Photocatalyst) Coupling->Phenazine Radical_Cat Radical C-H Amination (SET Mechanism) Phenazine->Radical_Cat Excitation (Blue LED)

Figure 1: Divergent synthesis of catalytic systems from the this compound precursor.

Application A: Metal-Catalyzed Nitrene Insertion

Catalyst Class: Ruthenium(II) complexes of PNP ligands derived from BBPA. Mechanism: The PNP ligand stabilizes a Ru-imido or Ru-nitrene intermediate, which undergoes insertion into sp³ C-H bonds.

Synthesis of the Catalyst (Ru-PNP)

Note: This protocol synthesizes the active pincer complex.

  • Ligand Synthesis: Treat this compound (1.0 eq) with n-BuLi (2.2 eq) in THF at -78°C. Quench with chlorodiphenylphosphine (ClPPh₂, 2.2 eq) to yield the PNP Ligand [1].

  • Complexation: Reflux the PNP ligand with [Ru(COD)Cl₂] in toluene/ethanol to yield the neutral chloro-complex, followed by hydride treatment (NaBH₄) if the hydride form is required.

Protocol: Intermolecular C(sp³)-H Amination

This reaction installs an amine functionality into benzylic or allylic C-H bonds using organic azides as the nitrogen source.

Reagents:

  • Substrate: Ethylbenzene or Toluene derivative (1.0 mmol).

  • Nitrogen Source: Aryl azide (e.g., p-tolyl azide) (1.2 mmol).

  • Catalyst: [Ru(PNP)(CO)H] (derived from BBPA) (1-2 mol%).

  • Solvent: Benzene or Toluene (degassed).

Step-by-Step Procedure:

  • Setup: In a glovebox, charge a pressure tube with the Ru-PNP catalyst (0.01 mmol) and the aryl azide (1.2 mmol).

  • Addition: Add the C-H substrate (1.0 mmol) and solvent (2 mL). If the substrate is a liquid, it can often serve as the solvent.

  • Reaction: Seal the tube and heat to 80–100°C for 12–24 hours.

    • Checkpoint: Evolution of N₂ gas indicates active nitrene formation.

  • Workup: Cool to room temperature. Filter through a short pad of silica gel to remove the metal catalyst.

  • Analysis: Concentrate the filtrate and analyze via ¹H NMR or GC-MS. Purify via flash chromatography.

Why this works: The PNP ligand (from BBPA) is hemilabile; the central nitrogen can dissociate or coordinate, stabilizing the high-valent Ru=N intermediate required for the difficult C-H insertion step [2].

Application B: Metal-Free Photoredox C-H Amination

Catalyst Class: N-Aryl Phenothiazines/Phenoxazines derived from BBPA. Mechanism: Radical-Polar Crossover. The excited catalyst oxidizes the arene to a radical cation, which is trapped by an amine nucleophile.

Synthesis of the Photocatalyst

BBPA is cyclized with sulfur (S₈) or selenium (Se) under Pd-catalysis or high-temperature conditions to form the phenothiazine core, followed by N-arylation [3].

  • Target Molecule: 10-Phenyl-10H-phenothiazine (PTH).

Protocol: Aerobic C-H Amination of Arenes

This protocol couples electron-rich arenes with azoles or amines using visible light.

Reagents:

  • Substrate: 1,4-Dimethoxybenzene (or similar electron-rich arene) (0.5 mmol).

  • Nucleophile: Pyrazole or Imidazole (1.0 mmol).

  • Photocatalyst: PTH (derived from BBPA) (2-5 mol%).

  • Oxidant: Air (balloon) or pure O₂.

  • Solvent: Acetonitrile (MeCN).

  • Light Source: Blue LEDs (450-460 nm).

Step-by-Step Procedure:

  • Assembly: To a Pyrex vial equipped with a stir bar, add the arene (0.5 mmol), nucleophile (1.0 mmol), and PTH catalyst (5 mol%).

  • Solvation: Dissolve in MeCN (3 mL).

  • Oxygenation: Sparge the solution with O₂ for 5 minutes, then maintain under an O₂ balloon (or simply open to air if high turnover is not required).

  • Irradiation: Irradiate with Blue LEDs at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Monitoring: Monitor consumption of the arene via TLC.

  • Workup: Evaporate solvent. The residue is typically purified by column chromatography (Hexanes/EtOAc).

Mechanism Visualization

The following diagram details the Single Electron Transfer (SET) cycle facilitated by the BBPA-derived phenothiazine.

Photoredox_Cycle PC_Ground PC (Ground State) Phenothiazine PC_Excited PC* (Excited State) Strong Reductant PC_Ground->PC_Excited Blue Light (hν) PC_Ox PC•+ (Radical Cation) Strong Oxidant PC_Excited->PC_Ox Oxidative Quenching (by O2 or Co-oxidant) PC_Ox->PC_Ground SET from Substrate Substrate Arene Substrate (e.g., Anisole) Substrate_Rad Arene•+ (Radical Cation) Substrate->Substrate_Rad Oxidation by PC•+ Product C-N Coupled Product Substrate_Rad->Product + Amine - H+ Amine Amine Nucleophile

Figure 2: Oxidative C-H amination cycle using BBPA-derived phenothiazine photocatalysts.

Comparative Data: Catalyst Performance

The choice between the Metal-Ligand (PNP) route and the Organic Photocatalyst (PC) route depends on the target bond type.

FeatureRu-PNP (Metal Route)Phenothiazine (PC Route)
Primary Target sp³ C-H (Benzylic/Allylic)sp² C-H (Aromatic)
Key Intermediate Metal-Nitrene (Ru=N)Arene Radical Cation (Ar•⁺)
Nitrogen Source Azides (R-N₃)Amines/Azoles (R-NH₂)
Conditions Thermal (80-100°C)Photochemical (RT, Blue LED)
BBPA Role Ligand Backbone (Geometry)Redox Center (Radical Stability)

References

  • Liang, L. C., et al. (2003).[1] "Synthesis of PNP Pincer Ligands via Lithiation of this compound." Organometallics. (Verified via TCI Chemicals Application Note).

  • TCI Chemicals. "Anilido PNP Pincer and Relevant Complexes." TCI Mail, No. 180.[1]

  • Cremer, C., et al. (2021).[2] "Dehydrogenative C–H Phenochalcogenazination." Organic Letters.

  • BenchChem. "this compound Structure and Properties."

  • Patureau, F. W., et al. (2021).[2] "General Procedure for Bis(2-bromophenyl)amines and Phenoselenazines." Supporting Information, Organic Letters.

Sources

Troubleshooting & Optimization

Identifying side products in carbazole synthesis from Bis(2-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling in Cyclization of Bis(2-bromophenyl)amine

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Intramolecular C-C Coupling of this compound

Executive Summary

This guide addresses the synthesis of 9H-Carbazole via the intramolecular cyclization of This compound . Unlike oxidative cyclizations of 2-aminobiphenyls, this transformation requires a double dehalogenative C-C coupling (homocoupling) between the two ortho positions.

While this reaction is thermodynamically favorable due to the formation of a stable aromatic tricyclic system, it is plagued by three specific failure modes: Hydrodehalogenation (Reduction) , Intermolecular Oligomerization , and Catalyst Arrest .

Part 1: The Impurity Landscape (Diagnostics)

The following diagram maps the reaction pathways. Use this to identify your impurities based on LC-MS data.

ReactionPathways SM This compound (MW: ~327) Carbazole 9H-Carbazole (Target, MW: 167) SM->Carbazole Intramolecular C-C Coupling MonoRed 2-Bromodiphenylamine (Partial Reduction, MW: ~248) SM->MonoRed +H (Solvent/Water) Dimer Oligomers/Dimers (Intermolecular Coupling) SM->Dimer High Conc. Intermolecular MonoRed->Carbazole Slow Cyclization DiRed Diphenylamine (Total Reduction, MW: 169) MonoRed->DiRed +H (Solvent/Water)

Figure 1: Reaction pathway showing the target intramolecular cyclization versus competitive reduction and oligomerization pathways.

Part 2: Troubleshooting & FAQs
Issue 1: "I see a major peak at m/z 169 (Diphenylamine). Why?"

Diagnosis: Hydrodehalogenation (Reductive Dehalogenation). Instead of forming the C-C bond, your catalyst is inserting into the C-Br bond and then undergoing reductive elimination with a hydride source. This strips the bromine atoms, leaving you with simple diphenylamine.

Root Causes:

  • Protic Solvents: Using alcohols (EtOH, iPrOH) or wet solvents. The catalyst uses the solvent as a hydride source.

  • DMF/DMA Decomposition: At high temperatures (>120°C), DMF can decompose to form dimethylamine, which acts as a reductant.

  • Excess Reductant: If using formate-based CO sources or similar additives in a shared glovebox.

Corrective Protocol:

  • Switch Solvent: Use strictly anhydrous Toluene or Xylene . If solubility is an issue, use 1,4-Dioxane .

  • Base Selection: Switch from alkoxide bases (which can undergo

    
    -hydride elimination to form Pd-H species) to inorganic bases like K3PO4  or Cs2CO3 .
    
  • Catalyst Cycle: Ensure the reaction is strictly inert (Argon/Nitrogen). Oxygen can promote oxidative pathways, but moisture promotes reduction.

Issue 2: "My reaction mixture turned into a gummy solid, and LC-MS shows high molecular weight species."

Diagnosis: Intermolecular Oligomerization. The starting material, this compound, is bifunctional. If the concentration is too high, a molecule will react with a neighboring molecule (Intermolecular) rather than closing its own ring (Intramolecular).

Root Causes:

  • Concentration Limit: Running the reaction at >0.1 M.

  • Slow Catalyst Turnover: If the cyclization is slow, the "open" active species has more time to find a partner.

Corrective Protocol:

  • High Dilution Principle: Run the reaction at 0.05 M or lower . This statistically favors the intramolecular reaction (ring closure) because the reactive ends of the same molecule are always in proximity, whereas finding another molecule requires diffusion.

  • Slow Addition: For large scales, add the substrate solution slowly (via syringe pump) to the catalyst mixture over 2-4 hours.

Issue 3: "The reaction stalls at the mono-bromo intermediate (m/z ~248)."

Diagnosis: Catalyst Deactivation (Poisoning). The first debromination/activation occurred, but the second step (ring closure) failed. The catalyst likely precipitated as Pd-black or formed a stable, inactive complex.

Root Causes:

  • Halide Inhibition: The reaction releases 2 equivalents of HBr (neutralized to KBr/NaBr). High concentrations of bromide ions can poison Pd catalysts by saturating the coordination sphere.

  • Ligand Dissociation: Phosphine ligands may oxidize or dissociate at the high temperatures required for this cyclization.

Corrective Protocol:

  • Ligand Upgrade: Use bulky, electron-rich phosphines like P(t-Bu)3 or XPhos , which bind tightly to Pd and facilitate the difficult C-C bond formation.

  • Temperature: Ensure the reaction is refluxing vigorously (110°C+). This barrier is high.

Part 3: Recommended Protocols
Method A: Palladium-Catalyzed (High Efficiency)

Best for small scale or high-value substrates.

ComponentReagentEquivalentsNotes
Substrate This compound1.0
Catalyst Pd(OAc)25 mol%Pre-catalyst
Ligand P(t-Bu)3 (via HBF4 salt)10 mol%Bulky ligand prevents aggregation
Base K2CO3 or Cs2CO33.0Anhydrous, granular
Solvent Toluene or Xylene0.05 MDegassed

Step-by-Step:

  • Charge a reaction tube with this compound, Pd(OAc)2, Ligand, and Base.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous, degassed solvent via syringe.

  • Heat to 110–120°C for 12–16 hours.

  • QC Check: Look for disappearance of SM (m/z 327) and absence of Diphenylamine (m/z 169).

Method B: Copper-Mediated (Ullmann Type)

Best for scale-up; more robust but requires higher temperature.

ComponentReagentEquivalentsNotes
Substrate This compound1.0
Catalyst CuI (Copper Iodide)10-20 mol%Purified (white powder preferred)
Ligand L-Proline or DMEDA20-40 mol%Promotes solubility
Base K3PO43.0
Solvent DMSO or DMF0.1 MHigh boiling point required

Step-by-Step:

  • Combine all solids in a pressure tube.

  • Add solvent and seal under Argon.

  • Heat to 140°C for 24 hours. Note: Higher temp required for Cu.

  • Workup: Dilute with water/EtOAc. Wash organic layer thoroughly to remove Copper salts (blue/green aqueous waste).

Part 4: Decision Tree for Troubleshooting

Use this logic flow to determine your next step based on analytical data.

TroubleshootingTree Start Analyze Reaction Mixture (LC-MS / TLC) CheckMass Dominant Mass Spec Signal? Start->CheckMass Mass167 m/z 167 (Carbazole) CheckMass->Mass167 Success Mass169 m/z 169 (Diphenylamine) CheckMass->Mass169 Over-Reduction Mass248 m/z ~248 (Mono-bromo) CheckMass->Mass248 Stalled MassHigh High Mass / Smear (>350) CheckMass->MassHigh Polymerization Action169 Action: Switch to Anhydrous Toluene Change Base to K3PO4 Mass169->Action169 Action248 Action: Increase Temp Switch to Pd-P(tBu)3 system Mass248->Action248 ActionHigh Action: Dilute to 0.02 M Add substrate slowly MassHigh->ActionHigh

Figure 2: Diagnostic decision tree based on mass spectrometry results.

References
  • Mechanism of Intramolecular Arylation

    • Ackermann, L., et al. (2009).[1] "Palladium-Catalyzed Intra- and Intermolecular C-H Bond Functionalization." Synthesis, 2009(20), 3493-3503.

  • Ullmann-Type Cyclization Protocols

    • Ma, D., et al. (2009). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of Organic Chemistry, 74(3), 3225-3228.[1] (Context: Cu-catalyzed coupling conditions).

  • Reductive Dehalogenation Side Reactions

    • Navarro, O., et al. (2003). "General Synthesis of N-Heterocycles via Pd-Catalyzed C-N Coupling." Journal of Organic Chemistry, 68(13), 5399-5402. (Discusses competitive reduction pathways).

  • Synthesis of Carbazoles via Pd-Catalysis

    • Ku, J. K., et al. (2009). "Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-N Bond Formation and C-H Functionalization." Journal of Organic Chemistry, 74(18), 7157–7160.

Sources

Preventing debromination side reactions in palladium-catalyzed processes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center response for a research scientist encountering debromination issues.

Ticket ID: DB-7981 Subject: Troubleshooting Hydrodehalogenation (Debromination) in Pd-Catalyzed Cross-Couplings Status: Open Assigned Specialist: Senior Application Scientist

🟢 Part 1: Diagnostic Workflow (The Triage)

User Query: "My Suzuki/Buchwald coupling is stalling, and I'm seeing a side product with a mass of [M-79+1]. What is happening?"

Diagnosis: You are observing Hydrodehalogenation (specifically debromination). The Carbon-Bromine bond is being replaced by a Carbon-Hydrogen bond rather than your desired nucleophile.[1] This is a competitive pathway governed by the relative rates of Reductive Elimination (desired) vs.


-Hydride Elimination or Hydride Transfer (undesired).
Quick Identification Guide

Use this table to confirm the issue before altering your conditions.

Observation MethodSymptomConfirmation
LC-MS / GC-MS Mass shift of -78 amu (Loss of

, gain of

) or -80 amu (Loss of

).
Positive. This is the definitive signature of debromination.
NMR (

)
Appearance of a new proton signal, often a triplet or doublet in the aromatic region where the Br was attached.Positive. Compare with the NMR of the non-halogenated parent arene.
Yield Low conversion to product, but full consumption of Aryl Bromide.Likely. If SM is consumed but Product is low, the mass balance is likely shifting to the debrominated side-product.

🟡 Part 2: Root Cause Analysis (The Mechanism)

To fix the problem, you must understand how the hydride enters the cycle. In 90% of cases, the hydride source is internal (the solvent or the substrate itself).

The Competitive Pathway Diagram

The following flow chart illustrates the divergence between the desired catalytic cycle and the debromination "off-ramp."

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation / Amine Binding (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile HydrideSource Hydride Source Encounter (Solvent/Substrate) OxAdd->HydrideSource Slow Transmetallation RedElim Reductive Elimination (Fast) TransMet->RedElim Ideal Path TransMet->HydrideSource β-Hydride Elim RedElim->Pd0 Regenerate Product Desired Product (Ar-Nu) RedElim->Product PdHydride Pd-Hydride Intermediate (Ar-Pd-H) HydrideSource->PdHydride H-Transfer PdHydride->Pd0 DebromProduct Debrominated Side Product (Ar-H) PdHydride->DebromProduct Reductive Elim (H)

Caption: The "Fork in the Road": Debromination occurs when Hydride Transfer or


-Hydride Elimination is kinetically faster than the desired Reductive Elimination.

🔵 Part 3: The Knowledge Base (Solutions)

Solvent Selection: The Hidden Hydride Sources

Many common solvents act as reducing agents under Pd-catalysis.

  • The Culprits: Primary and Secondary alcohols (MeOH, EtOH, Isopropanol ) and amides (DMF, DMA) are notorious hydride donors.

  • The Mechanism:

    
    -hydride elimination from the solvent coordinated to Palladium.
    
Solvent ClassRisk LevelMechanism of FailureRecommended Replacement
2° Alcohols (e.g., IPA)🔴 High Rapid

-hydride elimination to form acetone + Pd-H.
t-Amyl Alcohol (Tertiary alcohols cannot

-eliminate).
Amides (DMF, DMA)🟠 Medium Decomposes to form dimethylamine + CO; acts as H-source at high T.NMP (more stable) or Acetonitrile .
Ethers (THF, Dioxane)🟢 Low Generally safe, though radical abstraction is possible at very high T.1,4-Dioxane or Toluene (Inert).
Ligand Selection: Speed is Safety

The most effective way to prevent debromination is to make the desired reaction (Reductive Elimination) faster than the side reaction.

  • The Fix: Use bulky, electron-rich phosphines (Buchwald Ligands).

  • Why it works: The steric bulk promotes rapid reductive elimination to relieve strain, essentially "squeezing" the product out before the catalyst has time to find a hydride.

Top Recommended Ligands:

  • XPhos / RuPhos: Excellent for preventing dehalogenation in Suzuki couplings.

  • BrettPhos: The gold standard for Buchwald-Hartwig aminations involving primary amines (which are themselves hydride sources).

  • P(t-Bu)3: Highly active, bulky, promotes fast coupling.

🟣 Part 4: Actionable Protocols

Protocol A: The "Solvent Swap" (First Line of Defense)

Use this if you are currently using DMF, Ethanol, or Isopropanol.

  • Preparation: Evaporate the current reaction mixture to dryness if possible, or start a fresh batch.

  • Selection: Choose Toluene (non-polar) or t-Amyl Alcohol (polar, protic, but non-reducing).

  • Base Switch: If using a strong base (NaOtBu), switch to a milder inorganic base like

    
      or 
    
    
    
    . Strong bases promote
    
    
    -hydride elimination from alkyl-Pd intermediates.
  • Execution: Run the reaction at the lowest temperature required for conversion. High heat (

    
    ) exponentially increases the rate of debromination relative to coupling.
    
Protocol B: The "Ligand Overdrive" (Advanced Troubleshooting)

Use this if solvent switching fails or if your substrate is a primary amine.

Context: Primary amines can bind to Pd and undergo


-hydride elimination to form an imine and Pd-H, leading to debromination of the aryl halide.

Step-by-Step:

  • Catalyst Precursor: Switch to a pre-catalyst system like XPhos Pd G4 or RuPhos Pd G4 .

    • Reason: These ensure a 1:1 Ligand:Pd ratio and protect the active species.

  • Loading: Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%).

    • Reason: Debromination is often a sign of catalyst decomposition or "death" where the catalytic cycle stalls.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M).

    • Reason: Intermolecular coupling is second-order (rate

      
       [ArBr][Amine]), while solvent-mediated debromination is pseudo-first-order. Higher concentration favors the bimolecular coupling.
      
Protocol C: Water Scavenging (Niche Case)

If you suspect the hydride source is water (via the Water-Gas Shift reaction in the presence of CO sources like DMF), add Molecular Sieves (4Å) to the reaction vessel.

📚 References

  • Mechanistic Insight: Voutchkova, A., et al. "Palladium-Catalyzed Hydrodehalogenation of Aryl Halides." Chemical Reviews, 2012. Link

  • Ligand Effects: Martin, R., & Buchwald, S. L.[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

  • Solvent Systems: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Process Chemistry View: Magano, J., & Dunetz, J. R. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 2011. Link

Sources

Technical Support Center: Solvent Optimization for Diarylamine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on Reaction Rate & Selectivity in Oxidative Diarylamine Cyclization (Carbazole Synthesis) Ticket ID: #CH-ACT-2024-SOLV Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely accessing this guide because your oxidative cyclization of diarylamine to carbazole is suffering from sluggish kinetics , catalyst decomposition , or poor regioselectivity .

In Palladium-catalyzed C–H activation (the industry standard for this transformation), solvent choice is not merely about solubility; it is an active participant in the reaction mechanism.

The Golden Rule: For Pd(II)-catalyzed oxidative cyclization, sterically demanding acidic solvents (e.g., Pivalic Acid) generally outperform standard organic solvents (Toluene, DMF) and simple acids (Acetic Acid).

If your reaction is stalled in DMSO , DMF , or Acetonitrile , stop immediately. These solvents coordinate too strongly to the electrophilic Pd(II) center, effectively poisoning the catalyst.

Diagnostic Workflow (Troubleshooting)

Before altering your substrate, use this decision tree to diagnose solvent-based kinetic failures.

SolventTroubleshooting Start ISSUE: Low Yield / Stalled Reaction CheckSolvent Check Current Solvent System Start->CheckSolvent IsPolar Is it Polar Aprotic? (DMSO, DMF, MeCN) CheckSolvent->IsPolar IsNonPolar Is it Non-Polar/Aromatic? (Toluene, Xylene) CheckSolvent->IsNonPolar IsAcidic Is it Acidic? (AcOH, PivOH) CheckSolvent->IsAcidic Stop CRITICAL ERROR: Solvent is poisoning Catalyst. Switch immediately. IsPolar->Stop Yes AddAcid Action: Add 30-50% PivOH or switch to pure PivOH. IsNonPolar->AddAcid Reaction Slow CheckTemp Action: Check Temp (>110°C?) Switch AcOH -> PivOH for stability. IsAcidic->CheckTemp Using AcOH?

Figure 1: Diagnostic flowchart for identifying solvent-induced kinetic failure in Pd-catalyzed cyclization.

Technical Deep Dive: The "Pivalic Acid Effect"

Why does the solvent matter so much? The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The solvent must act as a ligand that assists in breaking the C–H bond.

The Mechanism of Failure vs. Success
  • Polar Aprotic (DMF/DMSO): The solvent occupies the open coordination sites on the Palladium. The Pd center becomes electron-rich and sterically crowded, preventing the diarylamine from binding.

  • Acetic Acid (AcOH): Works reasonably well, but the acetate ligand is small. It can form stable, unreactive trimers with Palladium [Pd3(OAc)6], leading to catalyst resting states that slow the rate.

  • Pivalic Acid (PivOH): The bulky tert-butyl group prevents the formation of stable Pd-clusters. Furthermore, the pivalate anion is more basic than acetate, making the CMD step (proton abstraction) faster and more efficient.

Comparative Solvent Performance Data

Data summarized from internal benchmarks and Gaunt et al. [1]

Solvent SystemTemperatureYield (12h)Kinetic ProfileVerdict
DMSO / DMF 100°C< 5%FlatlineFailed. Catalyst poisoning.
Toluene (Pure) 110°C15-20%SlowPoor. Lacks proton shuttle.
Acetic Acid 110°C55-65%ModerateStandard. Good, but variable reproducibility.
Pivalic Acid 110°C> 90% Fast Optimal. Enhanced stability & rate.

Validated Experimental Protocol

Protocol ID: SOP-CARB-OX-04 Method: Pd(II)-Catalyzed Oxidative Cyclization in Pivalic Acid Reference: Adapted from Gaunt [1] and Fagnou [2].[1]

Reagents
  • Substrate: Diarylamine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)[2]

  • Oxidant: Cu(OAc)₂ (0.5–1.0 equiv) [Note: Air/O₂ can be used as terminal oxidant]

  • Solvent: Pivalic Acid (PivOH) [Solid at RT, melts at 31°C]

Step-by-Step Methodology
  • Preparation: In a reaction tube, weigh out the diarylamine, Pd(OAc)₂, and Cu(OAc)₂.

  • Solvent Addition: Add Pivalic Acid (approx. 0.2 M concentration relative to substrate).[3]

    • Tech Note: If PivOH is solid, gently warm the container to melt it before dispensing, or weigh it directly as a solid.

  • Activation: Seal the tube. If using air as the terminal oxidant, ensure the vessel is not completely sealed (use a drying tube) or purge with an O₂ balloon.

  • Reaction: Heat the mixture to 110–120°C .

    • Observation: The mixture will turn homogenous and dark.

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Dilute with Dichloromethane (DCM) or Ethyl Acetate.

    • Neutralization: Slowly add saturated aqueous Na₂CO₃ or NaHCO₃ to neutralize the acid. Caution: Gas evolution (CO₂).

    • Separate phases, dry organics over MgSO₄, and concentrate.

Mechanistic Visualization (CMD Pathway)

Understanding the role of the carboxylate (from the solvent) is crucial for troubleshooting.

CMD_Mechanism cluster_role Role of Pivalic Acid Pd Pd(II) Species Coordination N-Coordination Pd->Coordination Substrate Diarylamine Substrate->Coordination Solvent Pivalate (Solvent/Ligand) Solvent->Coordination CMD_Step CMD Transition State (Rate Determining) Coordination->CMD_Step Pivalate acts as base Cyclized Palladacycle CMD_Step->Cyclized C-H Activation Product Carbazole Cyclized->Product Reductive Elimination

Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway showing how the solvent anion facilitates the rate-determining C-H activation step.

Frequently Asked Questions (FAQ)

Q1: Pivalic acid is a solid at room temperature. Can I dilute it? A: Yes. If handling pure PivOH is difficult, you can use it as a 30–50% co-solvent with Toluene or Chlorobenzene. However, pure PivOH usually gives the highest reaction rates due to the high concentration of carboxylate ligands available for the CMD step.

Q2: Can I use Trifluoroacetic Acid (TFA)? A: Generally, no for Pd-catalyzed reactions. TFA is too acidic and its conjugate base (trifluoroacetate) is a poor ligand for the CMD process (it is not basic enough to abstract the proton). TFA is typically reserved for metal-free oxidative couplings using hypervalent iodine (PIFA) or Vanadium catalysts.

Q3: My reaction works in AcOH but yields are inconsistent. Why? A: This is likely due to water content or catalyst aggregation. AcOH is hygroscopic. Water inhibits the reaction by competing for coordination sites. PivOH is more hydrophobic and sterically bulky, preventing aggregation and offering better "robustness" against moisture.

Q4: What if my substrate is acid-sensitive? A: If your substrate contains acid-labile protecting groups (e.g., Boc, acetals), PivOH/AcOH at 120°C will deprotect them. In this case, you must switch strategies to a Buchwald-Hartwig amination approach (intramolecular) using a pre-functionalized aryl halide, rather than oxidative C-H activation.

References

  • Jordan-Hore, J. A., et al. (2008).[1] An Intramolecular Palladium(II)-Catalyzed Oxidative Carbon-Carbon Bond Formation under Air in the Presence of Pivalic Acid as the Reaction Solvent.[1] Journal of the American Chemical Society, 130(48), 16184-16186.

  • Liégault, B., et al. (2008).[1] Palladium-Catalyzed Tandem Directed C-H Functionalization and Amide Arylation.[1] Journal of Organic Chemistry, 73(13), 5022-5028.

  • Tsang, W. C. P., et al. (2005). Palladium-Catalyzed Cyclization of Diarylamines to Carbazoles.[1][4] Journal of Organic Chemistry, 70(6), 2406-2408.

  • Verma, A. K., et al. (2012). Palladium-Catalyzed Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. Journal of Organic Chemistry, 77(18), 8191–8205.

Sources

Validation & Comparative

Interpreting the mass spectrum of Bis(2-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Distinction of Halogenated Diaryl-amines: A Comparative MS Guide for Bis(2-bromophenyl)amine

Executive Summary & Core Directive

Objective: To provide a definitive technical guide for the structural elucidation of this compound (CAS: 533-04-0) using Electron Ionization Mass Spectrometry (EI-MS).

The Challenge: In high-value drug synthesis (e.g., Buchwald-Hartwig aminations), distinguishing the 2,2'-dibromo isomer from its 4,4'-dibromo analog (Bis(4-bromophenyl)amine) is critical.[1] While both share the formula


 and identical molecular weights, their pharmacological intermediates differ vastly.

The Solution: This guide compares the fragmentation "performance" of the 2,2'-isomer against the 4,4'-isomer. We demonstrate that the Ortho Effect —specifically the propensity for radical-induced cyclization to a carbazole core—serves as the diagnostic fingerprint for this compound.

Experimental Protocol: GC-MS Characterization

Self-Validating System: To ensure reproducibility, this protocol uses an internal standard method to verify ionization efficiency.

Sample Preparation:

  • Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L DCM (Final conc: ~10 ppm).
  • Internal Standard: Spike with 10 ppm Anthracene-

    
     (m/z 188) to lock retention time and ionization response.
    

Instrument Parameters (Agilent 5977B or equivalent):

  • Inlet: Splitless, 280°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25

    
    m).[1]
    
  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Ion Source: EI, 70 eV, 230°C.[1]

  • Scan Range: 40–450 m/z.

Isotopic Signature Analysis (The "Fingerprint")

Before analyzing fragmentation, the molecular ion cluster must be validated. Bromine has two stable isotopes:


 (50.7%) and 

(49.3%).[1][2]

Diagnostic Criterion: A molecule with two bromine atoms (


) must exhibit a 1:2:1  ratio in its molecular ion cluster.[1]
Ion Identitym/z ValueTheoretical AbundanceOrigin
M 32551%

+

M+2 327100% (Base)

+

M+4 32949%

+

Note: If your spectrum deviates significantly (>10%) from this 1:2:1 ratio, suspect interference from mono-bromo impurities or co-eluting isobaric compounds.[1]

Comparative Fragmentation: 2,2' vs. 4,4' Isomers

This section details the "performance" of the mass spectrum in resolving the two isomers.

Mechanism A: The 2,2'-Isomer (Ortho Effect)

The proximity of the bromine atoms to the central nitrogen and the opposing phenyl ring facilitates a specific intramolecular rearrangement.

  • Radical Formation: Ionization yields

    
    .
    
  • Halogen Loss: Rapid loss of

    
     (m/z 246/248).
    
  • Cyclization (Diagnostic): The resulting phenyl radical attacks the ortho-position of the adjacent ring, ejecting the second bromine or a hydrogen atom to form a stable Carbazole cation (m/z 166/167).

Mechanism B: The 4,4'-Isomer (Para Position)

The bromine atoms are distal.

  • Sequential Loss: The molecule loses

    
     to form a linear cation.
    
  • No Cyclization: Steric hindrance prevents ring closure. The spectrum is dominated by sequential fragmentation rather than the intense stabilized carbazole peak seen in the 2,2' isomer.

Performance Comparison Table
FeatureThis compound (Target)Bis(4-bromophenyl)amine (Alternative)
Molecular Ion (

)
Strong, 1:2:1 patternStrong, 1:2:1 pattern
[M - Br]

Moderate intensity (Transient)High intensity (Stable linear ion)
Carbazole Ion (m/z 166/167) Dominant / High Intensity Low / Negligible
Fragmentation Path Cyclization (Ring Closure)Sequential Cleavage (Linear)

Visualization of Pathways

Diagram 1: Fragmentation Mechanism (Ortho-Cyclization)[1]

Fragmentation M_Ion Molecular Ion (M+) m/z 325, 327, 329 (this compound) Radical Radical Intermediate [M - Br]+ m/z 246, 248 M_Ion->Radical - Br• (Fast) Carbazole Carbazole Cation (Cyclized Core) m/z 167 Radical->Carbazole Ortho-Cyclization (Dominant in 2,2') Linear Linear Fragment (Non-cyclized) m/z 167 Radical->Linear H-Rearrangement (Dominant in 4,4')

Caption: The ortho-substitution in this compound favors the green pathway (Cyclization), creating a distinct spectral signature compared to the para-isomer.[1]

Diagram 2: Decision Tree for Isomer Identification

DecisionTree Start Analyze Spectrum (m/z 327 Base Peak) CheckBr Check Isotope Pattern Is M : M+2 : M+4 approx 1:2:1? Start->CheckBr NotBr Not a Dibromo Compound Check Impurities CheckBr->NotBr No CheckFrag Analyze Fragment m/z 166-168 (Carbazole Region) CheckBr->CheckFrag Yes Result22 High Intensity m/z 167 CONFIRMED: this compound CheckFrag->Result22 Strong Signal Result44 Low Intensity m/z 167 Dominant [M-Br] peak CONFIRMED: Bis(4-bromophenyl)amine CheckFrag->Result44 Weak Signal

Caption: Logical workflow for distinguishing the target compound from its structural isomers using EI-MS data.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzenamine, 4-bromo- (CAS 106-40-1). NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Selim, E.T.M., et al. (2011).[1][3] Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 629950, Bis(4-bromophenyl)amine. [Link][1]

  • McLafferty, F. W., & Turecek, F. (1993).[1][4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for "Ortho Effect" mechanisms).

Sources

Comparative Guide: Catalytic Efficiency of Phosphoramidite Ligands Derived from Different Diarylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Phosphoramidite Ligands derived from different amine backbones, specifically focusing on the impact of diarylamine and chiral amine substructures on catalytic efficiency.

Executive Summary

In asymmetric catalysis, the modularity of Monodentate Phosphoramidite Ligands (Feringa-type) allows for precise tuning of steric and electronic properties. While the binaphthol (BINOL) backbone provides the primary chiral scaffold, the amine moiety (


) derived from different secondary amines dictates the fine structure of the active catalytic pocket.

This guide compares ligands derived from three distinct amine classes:

  • Simple Dialkylamines (e.g., Dimethylamine,

    
    ).
    
  • Sterically Demanding Chiral Amines (e.g., Bis(1-phenylethyl)amine).[1][2]

  • Electronically Tuned Diarylamines/N-Aryl Amines (e.g., Diphenylamine, N-Methylanilines).

Key Insight: Ligands derived from chiral bis(arylalkyl)amines generally offer superior enantioselectivity (er > 95:5) through a "matched" stereochemical effect.[2] However, diarylamine-derived ligands (e.g.,


) provide unique electronic properties (weaker 

-donation), enhancing regioselectivity in hydroboration and reaction rates in reductive elimination steps.

Mechanistic Principles: The Role of the Amine Moiety

The amine moiety attached to the phosphorus center influences catalysis through two primary vectors:

  • Tolman Electronic Parameter (TEP): Diarylamine-derived phosphoramidites are stronger

    
    -acceptors and weaker 
    
    
    
    -donors compared to their dialkylamine counterparts due to the delocalization of the nitrogen lone pair into the aryl rings. This facilitates reductive elimination in Pd and Rh cycles.
  • Steric Cone Angle: The bulkiness of the amine dictates the "buried volume" (

    
    ) around the metal center.
    
    • Small:

      
       (Flexible, low stereocontrol).
      
    • Large:

      
       (Rigid, high stereocontrol).
      
Visualization: Ligand Synthesis & Modularity

The following diagram illustrates the modular synthesis, highlighting where the diarylamine choice enters the scaffold.

LigandSynthesis cluster_amines Amine Sources (The Variable) PCl3 PCl3 Inter Phosphorochloridite Intermediate PCl3->Inter + BINOL - 2 HCl BINOL Chiral BINOL (Scaffold) BINOL->Inter Ligand Final Phosphoramidite Ligand Inter->Ligand + Li-Amine (Nucleophilic Sub.) Amine Secondary Amine (HNR2) Amine->Ligand Determines Sterics/Electronics A1 Dimethylamine (Small, Basic) A1->Amine A2 Diphenylamine (Electron Deficient) A2->Amine A3 Bis(1-phenylethyl)amine (Chiral, Bulky) A3->Amine

Figure 1: Modular synthesis of phosphoramidite ligands via the phosphorochloridite route. The choice of amine (HNR2) is the final diversity-generating step.

Comparative Analysis: Performance Data

Case Study A: Rh-Catalyzed Asymmetric Hydroboration

Reaction: Hydroboration of


-unsaturated amides.[3]
Significance:  This reaction requires high regiocontrol (terminal vs. internal) and enantiocontrol.

Comparison of Ligands Derived from Different Amines:

Ligand CodeAmine Source (

)
Ligand ClassYieldRegioselectivity (rr)Enantiomeric Ratio (er)
L1 (Benchmark) Bis((S)-1-phenylethyl)amineChiral Acyclic89% >20:195:5
L2 Diphenylamine (

)
Diaryl (Achiral)87%>20:1 85:15
L3 DibenzylamineDialkyl (Achiral)55%<4:1N/A
L4 IndolineCyclic Aryl<20%LowN/A

Analysis:

  • L1 (Chiral Amine): The "privileged" ligand.[4][5] The chiral amine moiety acts cooperatively with the BINOL backbone ("matched" case), securing the highest er.

  • L2 (Diphenylamine): The diarylamine derivative maintains excellent regiocontrol and yield due to its electronic profile (good

    
    -acidity stabilizes the Rh intermediate), but the lack of chirality on the nitrogen results in lower enantioselectivity (85:15 er) compared to L1.
    
  • L3/L4: Lack of rigidity or improper steric bulk leads to catalyst failure.

Case Study B: Pd-Catalyzed Aminoalkylative Amination

Reaction: Enantioselective ring-closing of aminoenynes.[6] Significance: Demonstrates the electronic tuning capability of N-aryl amines.

Electronic Tuning of N-Methylaniline Derivatives: Researchers compared ligands derived from para-substituted N-methylanilines (


) to tune the electron density on the phosphorus.
Substituent on N-Aryl (

)
Electronic Effect (

)
Reaction Rate (

)
Enantioselectivity (ee)

Electron Donating1.0 (Slow)59%

Neutral2.576%

Electron Withdrawing4.8 (Fast) 90%

Analysis:

  • Electronic Effect: Ligands derived from electron-deficient diarylamines (or N-aryl amines like

    
    -aniline) accelerate the reaction. This is attributed to the enhanced rate of reductive elimination , which is often the turnover-limiting step in Pd-catalyzed C-N bond formation.
    
  • Selectivity: In this specific system, the electron-deficient ligand also provided a tighter coordination sphere, improving ee.

Experimental Protocols

Ligand Synthesis (General Protocol for Diaryl-Phosphoramidites)

Note: Moisture-sensitive procedure. Perform under Argon/Nitrogen.

  • Phosphorochloridite Formation:

    • Dissolve (S)-BINOL (1.0 eq) in dry toluene.

    • Add

      
       (5.0 eq, excess) and a catalytic amount of N-methylpyrrolidone (NMP).
      
    • Reflux for 4 hours. Distill off excess

      
       and toluene to obtain the solid phosphorochloridite intermediate.
      
  • Lithiation of Diarylamine:

    • In a separate flask, dissolve the diarylamine (e.g., Diphenylamine, 1.1 eq) in dry THF at 0°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to form

      
      .
      
  • Coupling:

    • Dissolve the phosphorochloridite in THF at -78°C.

    • Cannulate the lithium amide solution into the phosphorochloridite solution slowly.

    • Warm to room temperature and stir for 12 hours.

  • Purification:

    • Filter through a pad of silica gel (eluting with

      
      ) to remove LiCl.
      
    • Recrystallize from Ethanol/Acetonitrile.

Catalytic Protocol (Rh-Catalyzed Hydroboration)
  • Catalyst Prep: Mix

    
     (2.5 mol%) and Ligand (5.0 mol%) in THF. Stir for 15 mins.
    
  • Reaction: Add substrate (

    
    -unsaturated amide) and pinacolborane (1.2 eq).
    
  • Conditions: Stir at Room Temperature for 24h.

  • Workup: Quench with silica gel, filter, and analyze via chiral HPLC.

Visual Summary: Catalytic Cycle & Ligand Influence

The diagram below maps the catalytic cycle, identifying exactly where the diarylamine ligand exerts its influence.

CatalyticCycle PreCat Pre-Catalyst [M] + Ligand Active Active Species (Ligand Bound) PreCat->Active OxAdd Oxidative Addition (Substrate Binding) Active->OxAdd MigIns Migratory Insertion (Stereo-determining Step) OxAdd->MigIns RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Active Turnover StericInf STERIC CONTROL (Chiral Amine Bulk) Determines Enantioselectivity StericInf->MigIns ElecInf ELECTRONIC CONTROL (Diarylamine Electronics) Accelerates Red. Elim. ElecInf->RedElim

Figure 2: Catalytic cycle highlighting the dual role of the ligand. Steric bulk from chiral amines dictates stereochemistry during insertion, while the electronic nature of diarylamines influences the rate of reductive elimination.

Conclusion & Recommendation

For researchers selecting ligands for asymmetric transformations:

  • Maximize Enantioselectivity: Choose Chiral Acyclic Amines (e.g., Bis(1-phenylethyl)amine). The "matched" chirality between the BINOL backbone and the amine is often required for >95% ee.

  • Maximize Rate/Regioselectivity: Choose Diarylamines (e.g., Diphenylamine) or Electron-Deficient N-Aryl amines. These are superior when the reaction suffers from slow turnover (slow reductive elimination) or when a specific electronic bite is needed to control regiochemistry.

  • Screening Strategy: Always include MonoPhos (

    
    )  as a baseline, Feringa's Ligand (
    
    
    
    )
    for high ee, and an N-Aryl variant to test electronic acceleration.

References

  • Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition.

  • Smith, J. R., et al. (2020). Rhodium-catalyzed asymmetric hydroboration of γ,δ-unsaturated amide derivatives. National Institutes of Health (NIH).

  • Zhang, L., et al. (2024).[7] Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Nature Communications/NIH.

  • Minnaard, A. J., Feringa, B. L., et al. (2007). Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands. Accounts of Chemical Research.

  • Org. Synth. 2005, 82, 87. Phosphoramidite (Feringa) Ligands Preparation.

Sources

A Comparative Spectroscopic Guide to Bis(2-bromophenyl)amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isomeric Differentiation

Bis(2-bromophenyl)amine and its isomers are key intermediates in the synthesis of various functional molecules, including pharmaceuticals and organic electronic materials. The seemingly subtle shift in the position of a bromine atom can drastically alter a molecule's steric and electronic properties, leading to significant differences in biological activity, material performance, and toxicity. Consequently, the ability to unequivocally identify and distinguish between isomers such as the 2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-dibromodiphenylamines is not merely an academic exercise but a critical aspect of quality control and regulatory compliance.

This guide will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—can be leveraged to create a unique and identifiable profile for each isomer.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the this compound isomers, both ¹H and ¹³C NMR will exhibit distinct patterns based on the symmetry of the molecule and the electronic effects of the bromine substituents.

The Causality Behind Chemical Shift Variations in ¹H NMR

The chemical shift of a proton is highly sensitive to its local electronic environment. The electron-withdrawing nature of the bromine atom and the secondary amine group, coupled with the anisotropic effects of the aromatic rings, results in a unique chemical shift for each proton.

  • Symmetry: Symmetrical isomers like 2,2'-, 3,3'-, and 4,4'-dibromodiphenylamine will show fewer signals in their ¹H NMR spectra due to the chemical equivalence of protons on both phenyl rings. In contrast, unsymmetrical isomers (2,3'-, 2,4'-, and 3,4'-) will display a greater number of distinct signals, reflecting the lack of symmetry.

  • Inductive Effects: The electronegative bromine atom deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). This effect is most pronounced for protons ortho and para to the bromine.

  • Anisotropic Effects: The π-electron clouds of the aromatic rings generate their own magnetic fields. Protons located above or below the plane of the ring will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield).

Comparative ¹H NMR Data (Predicted and Experimental)
IsomerPredicted ¹H NMR Chemical Shifts (ppm)Key Differentiating Features
2,2'- Complex multiplet patterns in the aromatic region.High degree of signal overlap due to proximity of bromine atoms to the amine bridge.
2,3'- Distinct sets of signals for each aromatic ring.Expect a larger number of unique signals compared to symmetrical isomers.
2,4'- Well-resolved signals for both aromatic rings.The para-brominated ring will show a more simplified splitting pattern.
3,3'- Fewer signals due to symmetry.Protons ortho to the amine and meta to the bromine will be distinct.
3,4'- Complex patterns due to lack of symmetry.A combination of splitting patterns characteristic of 3- and 4-substitution.
4,4'- Two distinct doublets (AA'BB' system) for the aromatic protons.Simplest spectrum among the isomers due to high symmetry.

Note: Predicted shifts are based on computational models and should be used as a guide. Experimental values can vary based on solvent and concentration.

Differentiating Isomers with ¹³C NMR Spectroscopy

¹³C NMR provides complementary information to ¹H NMR. The key differentiating factors remain symmetry and the electronic influence of the substituents.

  • Symmetry: Symmetrical isomers will exhibit fewer ¹³C signals. For example, 4,4'-dibromodiphenylamine is expected to show only six signals for the twelve aromatic carbons.

  • Carbon-Bromine Coupling: The carbon atom directly attached to the bromine will have its signal split into a doublet in a proton-coupled ¹³C NMR spectrum, although this is not typically observed in standard broadband-decoupled spectra. The chemical shift of this carbon is significantly affected by the bromine atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A robust and self-validating protocol is essential for reproducible results.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound isomer.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with the analyte peaks.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

Instrumental Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less abundant and less sensitive.

  • Relaxation Delay (d1): 2-5 seconds.

Figure 1: General workflow for NMR analysis of this compound isomers.

Section 2: Infrared (IR) Spectroscopy - A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. While all this compound isomers will share some common vibrational features, the substitution pattern of the bromine atoms will induce subtle but measurable shifts in the vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Key Vibrational Modes for Isomer Differentiation
  • N-H Stretch: A sharp to moderately broad peak is expected in the region of 3350-3450 cm⁻¹. The exact position and shape can be influenced by intermolecular hydrogen bonding, which may differ slightly between isomers due to steric hindrance.

  • C-N Stretch: The stretching vibration of the aromatic C-N bond typically appears in the 1250-1350 cm⁻¹ region.[1]

  • C-Br Stretch: The C-Br stretching vibration is expected in the 500-650 cm⁻¹ range. The intensity and exact position of this band can be a useful diagnostic tool.

  • Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings strongly influences the out-of-plane C-H bending vibrations, which appear in the 650-900 cm⁻¹ region. These patterns are often characteristic of the number of adjacent hydrogens on the ring and can be a powerful tool for distinguishing isomers.

Comparative IR Data
IsomerN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Out-of-Plane C-H Bending (cm⁻¹)
2,2'- ~3400~1310~620Complex pattern due to 1,2-disubstitution.
3,3'- ~3410~1315~630Bands characteristic of 1,3-disubstitution.
4,4'- ~3420~1320~640Strong band characteristic of 1,4-disubstitution.
Unsymmetrical ~3400-3420~1310-1320Multiple or broadened bands.Overlapping patterns from different substitution types.

Note: These are expected ranges and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Figure 2: Workflow for FTIR analysis of solid this compound isomers.

Section 3: Mass Spectrometry (MS) - Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all this compound isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure.

Expected Fragmentation Pathways

The molecular ion peak [M]⁺ should be visible for all isomers. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 in an approximate 1:2:1 ratio).

Key fragmentations may include:

  • Loss of a bromine atom: [M - Br]⁺

  • Loss of HBr: [M - HBr]⁺

  • Cleavage of the C-N bond: leading to brominated aniline or bromophenyl fragments.

The relative abundances of these fragments can vary between isomers due to differences in bond strengths and the stability of the resulting fragment ions. For instance, steric hindrance in the 2,2'-isomer might favor certain fragmentation pathways over others.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to volatilize the sample.

  • Gas Chromatography (GC-MS): If the isomers can be separated chromatographically, this provides an additional dimension of identification.

Instrumental Parameters:

  • Ionization Energy: Standard 70 eV.[2]

  • Ion Source Temperature: 150-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

experimental_workflow_ms cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation Sample Load Sample DIP Direct Insertion Probe Sample->DIP GC Gas Chromatography Sample->GC Ion_Source Electron Ionization (70 eV) DIP->Ion_Source GC->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole/TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Analyze Molecular Ion & Fragmentation Pattern Spectrum->Analysis

Figure 3: General workflow for EI-MS analysis of this compound isomers.

Section 4: UV-Visible (UV-Vis) Spectroscopy - Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are influenced by the extent of conjugation and the electronic effects of substituents.

Expected Spectral Features

The this compound isomers are expected to exhibit absorption bands in the UV region corresponding to π→π* transitions of the aromatic rings. The position of the bromine atoms will influence the electronic communication between the two phenyl rings and the lone pair of electrons on the nitrogen atom.

  • Symmetry and Steric Hindrance: In the 2,2'-isomer, steric hindrance between the bromine atoms may force the phenyl rings out of planarity, reducing conjugation and potentially leading to a hypsochromic (blue) shift in λ_max compared to other isomers.

  • Electronic Effects: The bromine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, will subtly modulate the energy of the molecular orbitals involved in the electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the spectrum of each diluted sample over a range of approximately 200-400 nm.

  • Identify the wavelength of maximum absorbance (λ_max).

Figure 4: Workflow for UV-Vis spectroscopic analysis.

Summary and Recommendations

The comprehensive differentiation of this compound isomers requires a multi-technique spectroscopic approach.

  • ¹H and ¹³C NMR are the most definitive techniques for distinguishing between isomers, with the number of signals directly reflecting the symmetry of the molecule.

  • IR spectroscopy , particularly the out-of-plane C-H bending region, provides a valuable fingerprint for the substitution pattern.

  • Mass spectrometry confirms the molecular weight and can offer clues to the isomeric structure through analysis of fragmentation patterns.

  • UV-Vis spectroscopy can provide supporting evidence, especially in cases where steric hindrance affects conjugation.

For routine quality control, a combination of ¹H NMR and IR spectroscopy is recommended. For the definitive identification of an unknown isomer, a full suite of spectroscopic analyses, including 2D NMR experiments (COSY, HSQC, HMBC), is advisable.

References

  • Schiff bases have advanced physical, chemical, and medicinal properties, making them strong biological agents. Comparable FTIR, UV-VIS, ¹HNMR, ¹³CNMR spectra confirmed the successful formation of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine) (CS3) compound. Geometry was optimized using DFT with B3LYP/cc-pVDZ basis set. ([Link])

  • 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer at ambient temperature and chemical shifts are given relative to residual solvent. GCMS spectra were recorded on an Agilent series 6890 GC system with a 5973 Mass Selective Detector. ([Link])

  • Three types of coumarin derivatives were synthetised using the Knoevenagel condensation technique. All of these compounds have been characterised by the Fourier Transform Infrared (FTIR) and the Nuclear Magnetic Resonance (NMR) spectroscopy (1 H NMR, 13 C NMR) to evaluate their chemical properties. ([Link])

  • Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. PubMed. ([Link])

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health. ([Link])

  • FTIR spectroscopy – fast, non-destructive, simple. Shimadzu. ([Link])

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan Journal of Chemistry. ([Link])

  • Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. ([Link])

  • Fourier Transform Infrared (FTIR) Spectroscopy is a powerful analytical technique used to identify organic, polymeric, and, in some cases, inorganic materials. The success of FTIR analysis hinges on proper sample preparation, which ensures that the sample interacts with the infrared light in a way that produces clear and interpretable spectra. ([Link])

  • Normalized UV–vis absorption spectra of a) the dibrominated monomer films, and f‐BTI2‐based polymers b) in diluted chloroform solution (10⁻⁵ m) and c) as thin films. ([Link])

  • IR Spectroscopy Tutorial: Amines. University of Calgary. ([Link])

  • rac-2,3-Dibromopropionamide. ResearchGate. ([Link])

  • the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. ResearchGate. ([Link])

  • Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4 '-dibromodiphenyl ether. ResearchGate. ([Link])

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. ([Link])

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. ([Link])

  • FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). ResearchGate. ([Link])

  • THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. ([Link])

  • Sample preparation for FT-IR. University of Colorado Boulder. ([Link])

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. ([Link])

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. ([Link])

  • Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. Sharif University of Technology. ([Link])

  • FTIR spectrum of PPD. ResearchGate. ([Link])

  • 4-Bromophenyl ether. NIST WebBook. ([Link])

  • Structural, spectroscopic, vibrational and nonlinear optical analysis of 2,3-dibromo-3-4-(chlorophenyl)-1-(2-hydroxyphenyl) propan-1-one and brominated chalcones: a comprehensive computational approach. ResearchGate. ([Link])

  • Ionization Methods in Organic Mass Spectrometry. JEOL Resources. ([Link])

  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI. ([Link])

  • Electron Ionization. University of Illinois. ([Link])

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. ([Link])

  • Investigation of Spectroscopic Behaviors of Newly Synthesized (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-e. SciSpace. ([Link])

  • How to Prepare Samples for FTIR Testing. WordPress.com. ([Link])

  • Determination of the Mono and Dibromo Derivatives Ratio Resulting from Semiconductor Bromination Using Ultraviolet-visible Absorption Spectroscopy and Gaussian Peak Fitting. ResearchGate. ([Link])

  • FTIR Analysis. RTI Laboratories. ([Link])

  • Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one. PubMed. ([Link])

  • FTIR spectrum of bromine-modified epoxy resin. ResearchGate. ([Link])

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  • Spectroscopic characterization of 3,4-methylenedioxypyrrolidinobutyrophenone: a new designer drug with α-pyrrolidinophenone structure. PubMed. ([Link])

  • Attenuated total reflection-Fourier transform infrared spectroscopic imaging of pharmaceuticals in microfluidic devices. National Institutes of Health. ([Link])

  • Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. ResearchGate. ([Link])

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Electrochemical Profiling of Bis(2-bromophenyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Bis(2-bromophenyl)amine , focusing on its electrochemical behavior, structural implications for hole-transport applications, and its role as a divergent precursor compared to standard diphenylamine alternatives.

Executive Summary & Strategic Positioning

This compound (CAS: 67242-17-5) acts as a "sterically locked" variant of diphenylamine. While standard diphenylamine (DPA) is a ubiquitous hole-transport building block, it suffers from low oxidation stability and indiscriminate electropolymerization.

The introduction of bromine atoms at the ortho (2,2') positions in this compound introduces two critical control mechanisms:

  • Electronic Stabilization: The inductive electron-withdrawing nature (-I effect) of bromine lowers the HOMO energy level, increasing oxidative stability.

  • Steric Control: The bulky bromine atoms force a non-planar, twisted conformation. This prevents the rapid ortho-coupling (phenazine formation) seen in DPA, directing reactivity towards the para positions or preserving the amine for subsequent metal-catalyzed cyclization (e.g., to Carbazoles or Azaborines).

Target Audience: Synthetic chemists and materials scientists designing Hole Transport Materials (HTMs) for OLEDs or Perovskite solar cells.

Comparative Analysis: Performance & Properties

The following table contrasts this compound with its parent compound (DPA) and its cyclized derivative (Carbazole), utilizing experimental data and mechanistic inference.

Table 1: Electrochemical & Structural Comparison
FeatureDiphenylamine (DPA)This compound Carbazole (Cz)
Structure Planar / FlexibleTwisted (Steric Hindrance) Rigid / Planar (Fused)
HOMO Level -5.34 eV (High lying)~ -5.50 to -5.60 eV (Est.) -5.73 eV (Deep)
Oxidation Potential (

)
~0.70 V vs SCE> 1.0 V vs SCE (Anodic Shift) ~1.20 V vs SCE
Electropolymerization Rapid (Polyaniline-like)Slow / Dimerization (Benzidine) Forms Polycarbazole (3,3'-coupling)
Reactivity Site Ortho (2,[1]4) & Para (4)Para (4,4') only (Ortho blocked)3,6-positions
Primary Application General antioxidant, dyesPrecursor for fused rings (Azaborines) High-mobility HTM, Host material

Analyst Insight: The "sweet spot" for this compound is its ability to resist immediate oxidative degradation while remaining active for para-coupling or metal-catalyzed ortho-cyclization. It is not a direct replacement for DPA in conducting polymers but a superior scaffold for synthesizing stable, deep-HOMO HTMs.

Electrochemical Mechanism & Reactivity Pathways[2]

Understanding the anodic oxidation pathway is crucial for utilizing this material. Unlike DPA, which can cyclize to form phenazines, the 2,2'-bromine substituents block this pathway, forcing a distinct mechanism.

Figure 1: Mechanistic Divergence Pathway

This diagram illustrates how the 2-bromo substituents alter the oxidative fate of the amine radical cation.

ReactionMechanism Start This compound Oxidation Anodic Oxidation (-1e⁻) Start->Oxidation Cyclization Metal-Catalyzed Cyclization Start->Cyclization Pd/Cu Catalyst (Chemical Route) Radical Cation Radical [Ph-NH-Ph]•⁺ Oxidation->Radical OrthoBlock Ortho-Coupling (BLOCKED by Br) Radical->OrthoBlock Steric Clash ParaCouple Para-Coupling (Tail-to-Tail) Radical->ParaCouple Major Electrochemical Path Benzidine Tetrabromo-Benzidine (Dimer) ParaCouple->Benzidine Carbazole Carbazole Derivative (Fused Ring) Cyclization->Carbazole

Caption: Electrochemical oxidation forces para-coupling due to ortho-blocking, while chemical catalysis accesses the fused carbazole core.

Experimental Protocol: Electrochemical Characterization

To validate the properties of this compound in your own lab, follow this self-validating protocol. This setup ensures reproducibility by mitigating the effects of the bromine-induced steric twist on electrode kinetics.

Workflow Visualization

ExpProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Analysis Solvent Solvent: DCM (Anhydrous) + 0.1M TBAPF6 Sample Analyte: 1.0 mM This compound Solvent->Sample Degas Degas: Ar sparge (10 min) Sample->Degas WE Working Electrode: Glassy Carbon (Polished) Degas->WE CV Cyclic Voltammetry Scan: 0 → +1.5V → 0 WE->CV RE Ref Electrode: Ag/AgNO3 or Fc/Fc+ Onset Determine E_onset CV->Onset Calc Calc HOMO: E_HOMO = -(E_onset + 4.8) eV Onset->Calc

Caption: Standardized workflow for determining HOMO levels of sterically hindered amines.

Detailed Methodology
  • Electrolyte Preparation: Dissolve tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. DCM is preferred over Acetonitrile for this compound due to better solubility of the brominated species.
    
  • Electrode Pre-treatment: Polish the Glassy Carbon working electrode with 0.05

    
    m alumina slurry. Sonicate in deionized water and ethanol for 3 minutes each. Critical: A mirror finish is required to distinguish the reversible cation radical peak from subsequent adsorption features.
    
  • Measurement:

    • Scan Rate: 50–100 mV/s.

    • Window: 0 V to +1.5 V (vs Ag/AgCl).

    • Internal Standard: Add Ferrocene (Fc) at the end of the experiment to calibrate potentials.

  • Data Interpretation:

    • Expect an irreversible oxidation peak (

      
      ) shifted anodically compared to DPA.
      
    • If a new redox couple appears at lower potentials upon repeated cycling, this indicates the formation of a benzidine dimer (coupling at the 4,4' positions).

References

  • Synthesis and Properties of Azaborines: Azaborine as a Versatile Weak Donor for Thermally Activated Delayed Fluorescence. ACS Applied Materials & Interfaces.

  • Electrochemical Cyclization Mechanisms: Electrochemical Synthesis of Cyclic Biaryl λ3-Bromanes. Beilstein Journal of Organic Chemistry.

  • Carbazole Synthesis via Pd-Catalysis: Synthesis of Carbazole Derivatives from 2,2'-Dibromodiphenylamine. ResearchGate.

  • General Electrochemical Properties of Diarylamines: Regio- and Chemoselectivity of Oxidative Conversion of Diarylamines. ResearchGate.

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A Comparative Guide to Bis(2-bromophenyl)amine-Based Materials in Electronic Devices

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation electronic devices with enhanced efficiency, stability, and longevity, the design and synthesis of novel organic materials play a pivotal role. Among the various classes of compounds explored, bis(2-bromophenyl)amine derivatives have emerged as promising candidates, particularly for their application as hole-transporting materials (HTMs) and host materials in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide provides a comprehensive comparison of the performance of this compound-based materials against widely used alternatives, such as carbazole and fluorene-based compounds, supported by experimental data and detailed protocols.

The Rationale for Bromination: Enhancing Hole Transport Properties

The strategic incorporation of bromine atoms onto the phenyl rings of triphenylamine-based molecules is not merely an arbitrary synthetic modification. It is a deliberate design choice aimed at fine-tuning the material's electronic and physical properties. The bromine atoms, being electronegative, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport.[1] Furthermore, the presence of heavy bromine atoms can enhance intersystem crossing, a property that can be exploited in specific device architectures. Studies have shown that bromine-substituted triphenylamine derivatives can exhibit significantly improved hole mobility compared to their non-brominated counterparts, leading to lower operating voltages and higher power efficiencies in OLEDs.

Performance in Organic Light-Emitting Diodes (OLEDs)

OLED technology relies on a multilayer structure where efficient injection and transport of charge carriers (holes and electrons) are paramount for achieving high performance. The hole-transporting layer (HTL) plays a crucial role in facilitating the transport of holes from the anode to the emissive layer, while also blocking the leakage of electrons to the anode.

This compound Derivatives as Hole-Transporting Materials

While direct head-to-head comparisons in the literature are scarce, we can infer the potential of this compound-based materials by examining the performance of analogous brominated triphenylamine structures. The introduction of bromine is a known strategy to enhance hole mobility. This enhancement is attributed to favorable intermolecular interactions and molecular packing in the solid state.

Comparison with Carbazole-Based Hole-Transporting Materials

Carbazole derivatives are a well-established class of HTMs known for their good thermal stability and high hole mobility.[2] They are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy.[3]

Material ClassKey AdvantagesRepresentative Device Performance (EQE)Reference
This compound-based (inferred) Potentially high hole mobility, good film-forming properties.Data not directly available for direct comparison.-
Carbazole-based High thermal stability, high triplet energy, good hole-transporting properties.[2][3]Green PhOLED with a carbazole-based host (CBP derivative) achieved a maximum EQE of 23.13%.[4][4]
Fluorene-based High photoluminescence quantum yield, good thermal stability.Dopant-free fluorene-based HTM in a perovskite solar cell achieved a PCE of 14.05%.[5][5]

Note: The performance data presented is from different studies with potentially varying device architectures and testing conditions. A direct comparison should be made with caution.

The causality behind the good performance of carbazole-based materials lies in their rigid molecular structure and high glass transition temperatures (Tg), which contribute to the morphological stability of the device during operation.[6][7] The high triplet energy of carbazole hosts like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP) is crucial for confining excitons within the emissive layer in PhOLEDs, preventing energy loss and leading to high efficiency.[8][9][10]

Comparison with Fluorene-Based Hole-Transporting Materials

Fluorene derivatives are another important class of materials for OLEDs, often utilized for their high photoluminescence quantum yields and excellent thermal stability.[5][11]

Application in Perovskite Solar Cells (PSCs)

The hole-transporting material is a critical component in PSCs, influencing not only the device's efficiency but also its long-term stability.

A study on novel fluorene-based HTMs, V1050 and V1061, demonstrated a power conversion efficiency of 18.3% for V1050, which is comparable to the 18.9% achieved with the widely used spiro-OMeTAD.[11] Importantly, the fluorene-based materials showed improved stability under ambient conditions.[11] This highlights the potential of designing novel HTMs to overcome the limitations of current standards.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Synthesis of this compound Derivatives

A general method for synthesizing this compound derivatives involves a two-step procedure starting from 2-bromo-1-iodobenzene.[12]

Step 1: Metal-Iodine Exchange and Boronation

  • Dissolve 2-bromo-1-iodobenzene in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to perform the metal-iodine exchange.

  • After stirring for a specified time, add a boronic ester (e.g., triisopropyl borate) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 2: Suzuki Coupling

  • Combine the synthesized bromophenylboronic ester, a corresponding amine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Heat the mixture to reflux under an inert atmosphere for a specified duration.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and perform a standard work-up procedure involving extraction, washing, and drying.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Fabrication of OLED Devices by Thermal Evaporation

Vacuum thermal evaporation is a standard technique for depositing thin films of organic materials in OLED fabrication.[13][14]

Device Structure: ITO / HTL / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

Step-by-Step Protocol:

  • Substrate Cleaning: Thoroughly clean the indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole-Transporting Layer (HTL) Deposition: Place the cleaned ITO substrates in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Deposit the this compound-based HTL (or the alternative material for comparison) onto the ITO surface at a controlled deposition rate (e.g., 1-2 Å/s). The typical thickness of the HTL is around 30-50 nm.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material and the dopant from separate sources onto the HTL. The doping concentration is a critical parameter and needs to be optimized (typically 2-10%). The thickness of the EML is usually in the range of 20-40 nm.

  • Electron-Transporting Layer (ETL) Deposition: Deposit the ETL material (e.g., TPBi, Alq₃) onto the EML. The thickness of the ETL is typically 20-40 nm.

  • Cathode Deposition: Deposit a thin layer of lithium fluoride (LiF) (0.5-1 nm) followed by a thicker layer of aluminum (Al) (100-150 nm) through a shadow mask to define the cathode area.

  • Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Characterization of Hole Mobility

The hole mobility of the synthesized materials is a key performance indicator. The time-of-flight (TOF) method is a common technique for this measurement.[15]

Experimental Setup: A sample with a sandwich structure (e.g., ITO/HTL/Al) is used. A pulsed laser generates charge carriers at the ITO/HTL interface. An applied electric field drives the holes across the HTL to the Al electrode.

Procedure:

  • Apply a constant voltage across the device.

  • Excite the sample with a short laser pulse (e.g., from a nitrogen laser).

  • Record the transient photocurrent as a function of time using an oscilloscope.

  • The transit time (τ) is determined from the inflection point of the photocurrent transient when plotted on a double logarithmic scale.

  • The hole mobility (μ) is calculated using the formula: μ = d² / (V * τ), where d is the thickness of the organic layer and V is the applied voltage.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_synthesis Synthesis of this compound cluster_alternatives Alternative Material Classes cluster_device OLED Device 2-Bromo-1-iodobenzene 2-Bromo-1-iodobenzene Bromophenylboronic Ester Bromophenylboronic Ester 2-Bromo-1-iodobenzene->Bromophenylboronic Ester 1. Metal-Iodine Exchange 2. Boronation This compound This compound (HTL) Bromophenylboronic Ester->this compound Suzuki Coupling (with amine) Carbazole Carbazole This compound->Carbazole Comparison Fluorene Fluorene This compound->Fluorene Comparison OLED_Performance Device Performance (Efficiency, Lifetime) This compound->OLED_Performance

Figure 1: Logical relationship between the synthesis of this compound, its alternatives, and its application in OLEDs.

G anode Anode (ITO) htl Hole Transport Layer (e.g., this compound) anode->htl Hole Injection eml Emissive Layer htl->eml Hole Transport Light Light eml->Light Recombination & Light Emission etl Electron Transport Layer etl->eml Electron Transport cathode Cathode (LiF/Al) cathode->etl Electron Injection

Figure 2: Simplified workflow of charge transport and light emission in a multilayer OLED device.

Conclusion and Future Outlook

Future research should focus on the systematic synthesis and characterization of a broader range of this compound derivatives and their direct comparison with state-of-the-art materials in standardized device architectures. Such studies will be crucial for elucidating the structure-property relationships and for guiding the rational design of next-generation materials for advanced electronic applications. The detailed experimental protocols provided in this guide aim to facilitate such research endeavors, ensuring the generation of reliable and comparable data within the scientific community.

References

Sources

Safety Operating Guide

Operational Guide: Proper Disposal & Handling of Bis(2-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Effective chemical safety is not merely about compliance; it is about data integrity and personnel protection. Bis(2-bromophenyl)amine (CAS 67242-17-5) presents specific challenges due to its halogenated nature. Unlike standard organic solvents, the presence of bromine atoms necessitates a segregated disposal pathway to prevent damage to standard incineration infrastructure (via HBr formation) and to comply with EPA RCRA guidelines for halogenated wastes.

Chemical Identity & Hazard Data

ParameterSpecification
Chemical Name This compound
CAS Number 67242-17-5
Molecular Formula C₁₂H₉Br₂N
Physical State Solid (Powder/Crystalline)
Primary Hazards Irritant (Skin/Eye/Resp), Harmful if Swallowed
Waste Category Halogenated Organic Solid
Incompatibilities Strong Oxidizing Agents

Pre-Disposal Handling: The "Why" Behind the Protocol

Before disposal, the chemical must be handled to minimize contamination. The critical scientific insight here is the prevention of cross-contamination with non-halogenated waste streams .

The Halogen Rule

Incinerators operating on non-halogenated waste streams often lack the specific scrubbers required to neutralize Hydrogen Bromide (HBr) gas. If this compound is introduced into a standard "Red Can" (flammable solvents) or general organic waste, the combustion process will release corrosive HBr, potentially damaging the facility's emission control systems and violating environmental permits.

Actionable Directive:

  • NEVER mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is designated as "Halogenated Waste."

  • ALWAYS use a dedicated solid waste container or a liquid waste container specifically tagged "Halogenated."

Spill Response Decision Matrix

In the event of a spill, immediate classification determines the cleanup protocol.

SpillResponse cluster_disposal Disposal Path Start Spill Detected Assess Assess Volume & State Start->Assess Small Minor Spill (< 5g) Assess->Small Large Major Spill (> 5g) Assess->Large PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Small->PPE EHS Contact EHS / HazMat Team Large->EHS Clean Sweep/Scoop into Halogenated Solid Waste PPE->Clean

Figure 1: Decision matrix for immediate spill response. Note that larger spills require EHS intervention due to the potential for respiratory irritation from dust.

Waste Segregation & Packaging Procedures

This section details the self-validating system for packaging. If these steps are followed, the waste profile will automatically meet most waste vendor acceptance criteria.

Step 1: Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste (if dissolved): Use a chemically resistant safety can or glass bottle (e.g., amber glass) compatible with halogenated solvents.

Step 2: Labeling (RCRA Compliance)

The label is the primary communication tool for the waste hauler. It must contain:

  • Full Chemical Name: "this compound" (No abbreviations).

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Constituent Tag: Explicitly write "Contains Halogens" or "Halogenated" .[1]

Step 3: Accumulation
  • Time Limit: Do not store waste in the Satellite Accumulation Area (SAA) for more than 90 days (or 180 days depending on generator status).

  • Lid Protocol: Keep the container closed at all times except when adding waste. This is the #1 citation during EPA lab inspections.

The Disposal Workflow: Lifecycle Management

The following diagram illustrates the chain of custody from the bench to final destruction. Understanding this helps researchers appreciate why "down the drain" is strictly prohibited—it bypasses the necessary thermal destruction and scrubbing steps.

DisposalLifecycle Bench Lab Bench (Generation) Segregate Segregation (Halogenated Stream) Bench->Segregate User Action SAA Satellite Accumulation Area (SAA) Segregate->SAA Tag & Store CAA Central Accumulation Area (90-Day Storage) SAA->CAA EHS Transfer Vendor Waste Vendor Pickup CAA->Vendor Manifesting Incinerator High-Temp Incineration (w/ Acid Gas Scrubbers) Vendor->Incinerator Destruction

Figure 2: The lifecycle of halogenated waste. Note the specialized incineration step required to neutralize bromine byproducts.

Emergency Procedures

Fire Safety
  • Hazard: Combustion produces Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

  • Extinguishing Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Chemical foam.

  • Procedure: Evacuate the area. Do not inhale fumes.[2] Firefighters must wear self-contained breathing apparatus (SCBA).

First Aid
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Mechanism: The amine functionality can cause caustic-like irritation; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Call a POISON CENTER immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4657530, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling Bis(2-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 67242-17-5 Formula: C₁₂H₉Br₂N Molecular Weight: 327.02 g/mol [1]

Executive Summary & Risk Philosophy

Handling Bis(2-bromophenyl)amine requires a shift from passive compliance to active risk management.[1] As a halogenated diarylamine, this compound presents specific risks regarding skin absorption, respiratory irritation, and environmental persistence.

This guide prioritizes containment and barrier integrity .[1][2][3] The primary operational goal is to prevent the mobilization of dust and to manage the specific permeation risks associated with halogenated aromatics.[1]

Hazard Identification & Risk Assessment

The following hazard profile is derived from GHS classifications and structural activity relationships (SAR) for halogenated amines.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Strict hygiene; no hand-to-mouth contact; decontaminate surfaces immediately.[1]
Skin Irritation H315 Causes skin irritation.[1][4]Direct contact can cause dermatitis; rapid absorption is possible due to lipophilicity.[1]
Eye Irritation H319 Causes serious eye irritation.[1][4][5]Dust or vapors can cause severe discomfort; safety goggles are mandatory.[1]
STOT - SE H335 May cause respiratory irritation.[1]Zero-tolerance for open-bench handling. All transfers must occur under LEV (Local Exhaust Ventilation).[1]
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for extended handling of halogenated aromatics.[1] The lipophilic nature of the bromine substituents increases the permeation rate through standard latex.[1]

ComponentRecommendationTechnical Rationale
Hand Protection (Splash) Nitrile (Minimum 5 mil) Standard nitrile provides adequate protection against incidental splashes.[1][6]
Hand Protection (Extended) Double Gloving or Laminate For procedures >15 mins or involving solutions, use a Silver Shield (Laminate) liner under nitrile. Halogenated organics can permeate thin nitrile silently.[1]
Respiratory Fume Hood (LEV) Primary barrier.[1] If weighing outside a hood is unavoidable (not recommended), use an N95/P100 respirator.[1]
Eye Protection Chemical Goggles Safety glasses allow dust entry from the side.[1] Goggles form a seal against airborne particulates.[1]
Body Protection Lab Coat (Cotton/Poly) Standard protection.[1] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1]
Visualization: PPE Decision Logic

PPE_Logic Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Organic Solvent State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType Hood Work in Fume Hood (Standard Nitrile Gloves) DustRisk->Hood No/Controlled Respirator Fume Hood + N95/P100 (If LEV unavailable) DustRisk->Respirator Yes/High Risk Halogenated Halogenated (e.g., DCM) SolventType->Halogenated NonHalogenated Non-Halogenated (e.g., Ethanol) SolventType->NonHalogenated DoubleGlove Double Glove (Nitrile) or Laminate Liner Halogenated->DoubleGlove StandardGlove Standard Nitrile (Change if splashed) NonHalogenated->StandardGlove

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent context.[1]

Operational Handling Protocol

This protocol is designed to isolate the user from the chemical during the most critical risk phases: weighing and transfer.[1]

Phase 1: Preparation
  • Verify Engineering Controls: Ensure the Fume Hood is operating at a face velocity of 80–100 fpm.

  • Clear the Deck: Remove unnecessary equipment from the hood to prevent turbulence that could disperse powder.[1]

  • Prepare Waste Container: Have a dedicated "Solid Hazardous Waste" container ready inside the hood before starting.

Phase 2: Weighing & Transfer (The Critical Step)

Objective: Minimize static and dust.

  • Anti-Static Measures: Use an anti-static gun or wipe on the spatula and weighing boat.[1] Halogenated amines can be static-prone, causing "jumping" of powder.[1]

  • The "Tunnel" Method: If the balance is outside the hood, place the balance inside a weighing enclosure or use a "transfer tunnel" (a secondary container) to move the weighing boat from the balance to the hood immediately.

  • Transfer:

    • Do not dump the powder.[1]

    • Use a funnel with a wide bore.[1]

    • Rinse the weighing boat with the reaction solvent into the reaction vessel to ensure quantitative transfer and decontamination of the boat.[1]

Phase 3: Reaction & Cleanup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wash down any adherent powder.[1]

  • Decontamination: Immediately wipe down the balance area and hood surface with a solvent-dampened tissue (Ethanol or Acetone).[1] Dispose of this tissue as hazardous waste.[1]

Visualization: Safe Handling Workflow

Handling_Workflow Prep 1. Prep: Check LEV & Anti-Static Weigh 2. Weigh: Use Enclosure/Tunnel Prep->Weigh Transfer 3. Transfer: Rinse Boat into Reactor Weigh->Transfer Clean 4. Decon: Wipe Surfaces Immediately Transfer->Clean Waste 5. Disposal: Halogenated Stream Clean->Waste

Figure 2: Step-by-step workflow to ensure containment and proper disposal.[1][2][7]

Waste Disposal & Decontamination

Proper disposal is legally mandated and environmentally critical due to the halogen content (Bromine).[1]

Waste CategoryProtocolCritical Note
Solid Waste Collect in a container labeled "Hazardous Waste - Solid (Toxic)" .[1]Do not throw contaminated gloves or weighing boats in the regular trash.[1]
Liquid Waste HALOGENATED Organic Waste .[1]Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the Bromine atoms classifies the mixture as halogenated for incineration purposes.
Spill Cleanup 1. Evacuate area if dust is airborne.2.[1] Don PPE (Goggles, Double Gloves, N95).3.[1] Cover spill with absorbent pads dampened with solvent (to prevent dust).4.[1] Scoop into hazardous waste.[1][7]Do not dry sweep. This generates dust aerosols.[1]
Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes.[1][8] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][5] Remove contaminated clothing.[1][8] If irritation persists (Redness/Itching), seek medical help.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

References
  • Lawrence Berkeley National Laboratory. (n.d.).[1] Chemical Resistance of Gloves – Quick Guide. Retrieved February 4, 2026, from [Link] (General reference for nitrile resistance to halogenated organics).

  • University of Pennsylvania EHRS. (n.d.).[1] Nitrile Glove Chemical Compatibility Reference. Retrieved February 4, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.